Diphenylphosphinic Anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
[diphenylphosphoryloxy(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3P2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAYANNRWHXQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346523 | |
| Record name | Diphenylphosphinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-36-5 | |
| Record name | Diphenylphosphinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylphosphinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diphenylphosphinic Anhydride synthesis from diphenylphosphinic acid
This technical guide details the synthesis of Diphenylphosphinic Anhydride (
Executive Summary & Strategic Rationale
This compound is a potent phosphorylating and dehydrating agent, often preferred over its chloride counterpart (
This guide presents two distinct synthetic pathways selected based on scale and purity requirements:
-
Method A (Thionyl Chloride Mediated): Best for scale-up (>10g). Utilizes a reactive chloride intermediate.[1][2][3][4] High atom economy.
-
Method B (Carbodiimide Coupling): Best for small-scale (<5g) or moisture-sensitive contexts. Direct dehydration under mild conditions.[4]
Mechanistic Principles
The core transformation is a dehydrative dimerization . Two molecules of diphenylphosphinic acid must lose one molecule of water to form the P-O-P anhydride bond.
Pathway Logic
-
Activation: The inert P=O oxygen is not sufficiently nucleophilic to attack another phosphorus center directly. We must first convert one equivalent of the acid into an electrophilic species (Acid Chloride or O-Acylisourea).
-
Coupling: The activated electrophile is attacked by the nucleophilic oxygen of a second acid molecule.
-
Termination: Elimination of a leaving group (Cl⁻ or Urea) yields the anhydride.
Figure 1: General mechanistic pathway for phosphinic anhydride synthesis.
Method A: The Acid Chloride Route (Scale-Up)
This method is the industry standard for reliability. It involves a two-step "one-pot" procedure: quantitative conversion to the acid chloride followed by reaction with the parent acid.
Reagents:
-
Diphenylphosphinic acid (1.0 equiv + 1.0 equiv)
-
Thionyl Chloride (
) (Excess for Step 1) -
Triethylamine (
) (Scavenger) -
Dichloromethane (DCM) (Solvent)
Protocol
-
Chlorination: Suspend diphenylphosphinic acid (10.0 g, 45.8 mmol) in anhydrous DCM (50 mL). Add thionyl chloride (10 mL, ~137 mmol) dropwise.
-
Reflux: Heat to reflux for 2–3 hours. The solution will clarify as gas (
, ) evolves. -
Evaporation: Remove solvent and excess
under reduced pressure. Critical: Ensure all is removed to prevent side reactions in the next step. Re-dissolve the crude oil in fresh anhydrous DCM (30 mL). -
Coupling: In a separate flask, dissolve a second portion of diphenylphosphinic acid (10.0 g, 45.8 mmol) and triethylamine (6.4 mL, 46 mmol) in DCM (50 mL).
-
Addition: Cool the second flask to 0°C. Add the acid chloride solution (from Step 3) dropwise over 20 minutes.
-
Workup: Stir at room temperature for 2 hours. Wash the organic layer with water (
mL) to remove triethylamine hydrochloride. Dry over and concentrate. -
Crystallization: Recrystallize from minimal hot benzene or a DCM/Hexane mixture.
Method B: DCC Coupling (Mild/Lab Scale)
Ideal for rapid, small-scale synthesis where handling thionyl chloride is undesirable.
Reagents:
-
Diphenylphosphinic acid (2.0 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.0 equiv)
-
DCM or THF (Solvent)
Protocol
-
Dissolution: Dissolve diphenylphosphinic acid (2.18 g, 10 mmol) in anhydrous DCM (20 mL).
-
Addition: Add DCC (1.03 g, 5 mmol) in one portion at room temperature.
-
Reaction: Stir for 4–6 hours. A white precipitate of dicyclohexylurea (DCU) will form immediately.
-
Filtration: Filter off the DCU byproduct using a sintered glass funnel.
-
Purification: Concentrate the filtrate. If DCU persists, re-dissolve in cold acetone (anhydride is soluble; residual urea is not) and filter again. Evaporate to yield the product.[2][3][9]
Characterization & Validation
The transition from acid to anhydride is marked by distinct physical property changes.
Data Comparison Table
| Property | Diphenylphosphinic Acid ( | Diphenylphosphinic Chloride ( | This compound ( |
| Physical State | White Solid | Liquid / Low-melting solid | White Crystalline Solid |
| Melting Point | 193–195 °C | ~20 °C | 146–147 °C |
| Reactivity | Stable, Acidic | Highly Moisture Sensitive | Moisture Sensitive |
Validation Workflow
Use this logic gate to confirm product identity:
-
Check Melting Point: If >180°C, you have unreacted acid. If <100°C, you likely have impurities or wet acid. Target is ~146°C.
-
Check
P NMR: The anhydride peak is often slightly downfield from the acid, but the most definitive check is the absence of the acidic proton in H NMR and the sharpness of the phosphorus peak compared to the hydrogen-bonded acid.
Figure 2: Quality Control Decision Tree for product validation.
Safety & Handling
-
Moisture Sensitivity: The anhydride hydrolyzes back to the acid upon exposure to atmospheric moisture. Store under nitrogen or argon in a desiccator.
-
Thionyl Chloride: Highly toxic and corrosive. All operations involving
must be performed in a functioning fume hood. -
DCC: A potent sensitizer. Avoid skin contact.
References
-
Synthesis of Phosphinic Chlorides
-
Anhydride Formation via DCC
-
Physical Properties (Melting Point)
- Data: Melting point of this compound (146°C).
-
Source:MySkinRecipes (Chemical Data Sheet), "this compound Properties." Link
-
General Phosphorus NMR Data
- Data: P Chemical shifts for phosphinic deriv
-
Source:Organic Chemistry Data, "31P NMR Chemical Shifts." Link
Sources
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diphenylphosphinic Chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Anhydride synthesis [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
Technical Deep Dive: Mechanistic Pathways and Synthetic Protocols for Diphenylphosphinic Anhydride
Executive Summary
Diphenylphosphinic anhydride (
This technical guide dissects the formation mechanisms of this compound, contrasting the Nucleophilic Substitution Pathway (via acid chloride) against the Carbodiimide-Mediated Dehydration Pathway . It provides researchers with self-validating protocols for isolation and in situ generation, supported by spectroscopic characterization data.
Part 1: Theoretical Framework & Mechanistic Pathways
The formation of this compound is fundamentally a phosphorylation reaction where one phosphinyl unit acts as the electrophile and the other as the nucleophile.
Pathway A: Nucleophilic Substitution (The Acid Chloride Route)
This pathway is the gold standard for isolating high-purity crystalline anhydride. It relies on the high reactivity of diphenylphosphinic chloride (
-
Activation: A base (typically triethylamine or pyridine) deprotonates diphenylphosphinic acid, generating the nucleophilic phosphinate anion.
-
Nucleophilic Attack: The anionic oxygen attacks the electrophilic phosphorus center of the acid chloride.
-
Elimination: Chloride is ejected as a leaving group, forming the P-O-P bond.
Thermodynamic Driver: The formation of the stable ammonium chloride salt and the high bond energy of the P-O bond drive the reaction to completion.
Pathway B: Carbodiimide-Mediated Dehydration (The DCC Route)
Common in peptide synthesis, this pathway generates the anhydride in situ using Dicyclohexylcarbodiimide (DCC).
-
Activation: The phosphinic acid protonates the DCC imine nitrogen, making the central carbon highly electrophilic.
-
Addition: The phosphinate oxygen attacks the carbodiimide carbon, forming an unstable O-acylisourea-like intermediate (O-phosphinylisourea).
-
Coupling: A second molecule of phosphinic acid attacks the phosphorus atom of the intermediate.
-
Elimination: Dicyclohexylurea (DCU) is expelled as an insoluble byproduct, driving the equilibrium forward.
Mechanistic Visualization
The following diagram illustrates the electron flow for both pathways, highlighting the convergence on the P-O-P anhydride bond.
Caption: Dual mechanistic pathways for anhydride formation. Pathway A utilizes an external electrophile (chloride), while Pathway B activates the acid directly via DCC.
Part 2: Experimental Protocols
Protocol 1: Isolation via Acid Chloride (Schotten-Baumann Conditions)
Best for: Large-scale synthesis and isolation of pure crystalline anhydride.
Reagents:
-
Diphenylphosphinic acid (1.0 eq)
-
Diphenylphosphinic chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round bottom flask under Nitrogen atmosphere, dissolve Diphenylphosphinic acid (e.g., 10 mmol, 2.18 g) in anhydrous DCM (20 mL).
-
Deprotonation: Cool the solution to 0°C. Add Triethylamine (11 mmol, 1.53 mL) dropwise. Stir for 15 minutes. Observation: The solution should remain clear or turn slightly cloudy.
-
Coupling: Add Diphenylphosphinic chloride (10 mmol, 2.36 g) dropwise via syringe over 10 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Validation: Monitoring by TLC is difficult; ³¹P NMR is preferred.
-
Workup: Wash the organic layer with cold 5%
(2x), followed by cold water (2x) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the resulting solid from Benzene/Hexane or DCM/Ether.
Protocol 2: In-Situ Generation via DCC
Best for: Peptide coupling or immediate use as a dehydrating agent.
Reagents:
-
Diphenylphosphinic acid (2.0 eq)
-
DCC (1.0 eq)
-
Solvent: DCM or THF
Step-by-Step Methodology:
-
Dissolve Diphenylphosphinic acid (20 mmol) in DCM (30 mL).
-
Add DCC (10 mmol) in one portion at room temperature.
-
Stir vigorously. Observation: White precipitate of Dicyclohexylurea (DCU) will begin to form within 5-10 minutes.
-
After 1 hour, filter off the DCU byproduct through a Celite pad.
-
The filtrate contains the this compound and can be used directly for subsequent acylation or coupling reactions.
Part 3: Characterization & Validation[1]
To ensure scientific integrity, the isolated product must be validated against known physical constants.
Physical Property Table
| Property | Value | Notes |
| Appearance | White Crystalline Powder | Distinct from the liquid chloride precursor.[1] |
| Molecular Weight | 418.37 g/mol | Formula: |
| Melting Point | 146°C | Critical Diagnostic: Significantly lower than the acid (MP 193-195°C) [1, 2]. |
| Solubility | DCM, Chloroform, THF | Hydrolyzes slowly in moist air. |
Spectroscopic Validation ( NMR)
Nuclear Magnetic Resonance is the primary tool for reaction monitoring.
-
Starting Material (Acid):
to ppm (Broad singlet, pH dependent). -
Starting Material (Chloride):
ppm. -
Product (Anhydride): Distinct singlet in the range of
to ppm.-
Self-Validation Check: The key indicator of success is the complete disappearance of the chloride peak (+43 ppm) and the shift/sharpening of the signal compared to the free acid. In
NMR, the acidic proton signal (usually broad >10 ppm) must be absent.
-
Part 4: Critical Process Parameters (CPP)
-
Moisture Control: The P-O-P bond is hydrolytically unstable. All glassware must be flame-dried, and solvents must be anhydrous. Exposure to atmospheric moisture will revert the anhydride to Diphenylphosphinic acid (MP 193°C), leading to a failed melting point test.
-
Stoichiometry (Method A): A slight excess of base (TEA) is required to scavenge the HCl formed. However, large excesses should be avoided to prevent base-catalyzed hydrolysis during workup.
-
Temperature: The reaction is exothermic. Controlled addition at 0°C prevents side reactions, particularly the formation of pyrophosphates or polymerization in more complex phosphinic derivatives.
References
- Jackson, A. G., et al. (1976). Diphenylphosphinic mixed anhydrides in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Regitz, M., & Maas, G. (1981). Diazo Compounds: Properties and Synthesis. Academic Press. (Contextual reference for phosphinyl group transfer).
-
PubChem. (2025).[2] this compound (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 二苯基膦酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [myskinrecipes.com]
A Technical Guide to Diphenylphosphinic Anhydride: Properties, Synthesis, and Applications in Modern Organic Chemistry
Executive Summary
Diphenylphosphinic anhydride [(Ph₂P(O))₂O] is a highly effective and versatile reagent in synthetic organic chemistry. Characterized by its high reactivity and stability, it serves as a powerful tool for forming phosphinic acid derivatives and, most notably, as a superior activating agent for carboxylic acids. This guide provides an in-depth exploration of its core chemical and physical properties, synthesis, and mechanistic action. We will place a particular emphasis on its field-proven application in peptide synthesis, where the in-situ formation of mixed carboxylic-phosphinic anhydrides offers a robust and efficient pathway for amide bond formation. The protocols and insights presented herein are designed for researchers and drug development professionals seeking to leverage this reagent for high-yield, reliable synthetic outcomes.
Core Molecular and Physical Properties
This compound is a white to yellow crystalline solid that is central to numerous synthetic transformations.[1] Its fundamental properties are a direct consequence of its molecular structure, which features a P-O-P anhydride linkage flanked by four phenyl rings. This structure imparts both thermal stability and a well-defined reactivity profile.
Chemical Structure and Identifiers
The molecule's structure is defined by two diphenylphosphoryl groups linked by an oxygen atom. This arrangement is key to its function as an activating agent.
Figure 1: 2D Structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₀O₃P₂ | [1][2][][4] |
| Molecular Weight | 418.37 g/mol | [1][2] |
| CAS Number | 5849-36-5 | [1][2][][4] |
| IUPAC Name | [diphenylphosphoryloxy(phenyl)phosphoryl]benzene | [1][4] |
| Appearance | White to yellow crystalline powder/solid | [1] |
| Melting Point | 146°C | [1][2] |
| Purity (Typical) | ≥98.0% | [1][2] |
| SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | [1][4] |
| InChI Key | XTAYANNRWHXQOL-UHFFFAOYSA-N | [1][4] |
Synthesis of this compound
Conceptually, this compound is the dehydration product of two molecules of diphenylphosphinic acid. While this reaction can be achieved thermally or with strong dehydrating agents, a more common and synthetically useful approach involves the reaction of diphenylphosphinic acid with a suitable activating agent, such as acetic anhydride.[5] This highlights a general principle in anhydride formation.
For many applications, particularly in peptide synthesis, the symmetric anhydride is not used directly. Instead, a more reactive mixed anhydride is generated in situ from a carboxylic acid and diphenylphosphinic chloride (Ph₂POCl), a readily available precursor.[6] This approach avoids the isolation of the often sensitive mixed anhydride intermediate.
Figure 2: Conceptual Synthesis of this compound.
Key Applications and Mechanism of Action
While this compound has applications as a general dehydrating agent and an intermediate for flame retardants and pharmaceuticals, its most prominent role is in amide bond formation.[2]
Peptide Synthesis via Mixed Anhydride Activation
The formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid to facilitate nucleophilic attack by the amino group of another amino acid or peptide. Diphenylphosphinic chloride is an exemplary reagent for this purpose, proceeding via a mixed diphenylphosphinic carboxylic anhydride intermediate.[6]
Causality Behind the Method's Success:
-
Rapid Formation: The mixed anhydride forms almost instantaneously upon mixing the N-protected amino acid, a non-nucleophilic base (e.g., N-methylmorpholine), and diphenylphosphinic chloride.[6] This rapid formation minimizes potential side reactions of the starting materials.
-
High Regioselectivity: The incoming amine nucleophile selectively attacks the highly electrophilic carbonyl carbon of the amino acid moiety. Attack at the phosphorus center is sterically hindered by the bulky phenyl groups, ensuring that the desired amide bond is formed exclusively.
-
Stability: Phosphinic-carboxylic mixed anhydrides are significantly more stable towards thermal disproportionation compared to conventional mixed carboxylic anhydrides.[6] This stability prevents the formation of undesired side products and allows for cleaner reactions.
-
Benign Byproduct: The byproduct of the coupling reaction is diphenylphosphinic acid, which is water-soluble upon basification and easily removed during aqueous workup.
Figure 3: Workflow for Peptide Coupling via a Mixed Anhydride.
Field-Proven Experimental Protocol: Dipeptide Synthesis
This protocol describes a self-validating system for the stepwise coupling of two amino acids using diphenylphosphinic chloride to generate the active mixed anhydride intermediate in situ.
Objective: To synthesize the protected dipeptide Z-Leu-Ala-OMe from Z-L-Leucine and L-Alanine methyl ester hydrochloride.
Materials:
-
Z-L-Leucine (1 equivalent)
-
L-Alanine methyl ester hydrochloride (1 equivalent)
-
Diphenylphosphinic chloride (1 equivalent)
-
N-methylmorpholine (NMM) (2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates (silica gel) and appropriate developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)
Protocol:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1 eq.) in anhydrous DCM.
-
Add N-methylmorpholine (1 eq.) and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt to liberate the free amine.
-
Expert Insight: It is critical to use a non-nucleophilic tertiary amine like NMM. A primary or secondary amine would compete as a nucleophile, leading to unwanted side products.
-
-
Formation of the Mixed Anhydride:
-
In a separate, flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-L-Leucine (1 eq.) in anhydrous DCM.
-
Cool the solution to -15°C using an appropriate cooling bath (e.g., ice/salt).
-
Add N-methylmorpholine (1 eq.) to form the carboxylate salt.
-
Slowly add diphenylphosphinic chloride (1 eq.) dropwise via syringe.
-
Causality: This step must be performed at low temperature in an anhydrous environment. The low temperature controls the exothermic reaction and enhances the stability of the mixed anhydride, while the absence of water prevents premature hydrolysis of the phosphinic chloride and the anhydride intermediate.
-
-
Coupling Reaction:
-
Stir the mixed anhydride solution at -15°C for 5 minutes.
-
Add the pre-prepared free amine solution from Step 1 to the mixed anhydride solution at -15°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by TLC. Spot the starting Z-L-Leucine and the reaction mixture. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.
-
For rigorous analysis, ³¹P NMR spectroscopy can be used to observe the shift from the phosphinic chloride (δ ≈ +43 ppm) to the mixed anhydride (δ ≈ +27 ppm).[6]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess NMM), saturated aqueous NaHCO₃ (to remove the diphenylphosphinic acid byproduct), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure protected dipeptide.
-
Safety and Handling
This compound and its precursors require careful handling due to their reactivity and potential hazards.
| Hazard Statement | Description | GHS Code | Source |
| Skin Irritation | Causes skin irritation | H315 | [4] |
| Eye Irritation | Causes serious eye irritation | H319 | [4] |
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. The compound is moisture-sensitive.
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere at room temperature.[2]
Conclusion
This compound, and more commonly its precursor diphenylphosphinic chloride, represents a cornerstone reagent for the activation of carboxylic acids. Its application in peptide synthesis is particularly noteworthy, offering a reliable, high-yield, and clean method for amide bond formation characterized by stable intermediates and high regioselectivity. The mechanistic principles and the robust protocol detailed in this guide provide researchers with the necessary foundation to successfully implement this chemistry in complex synthetic challenges, from drug discovery to materials science.
References
-
This compound - MySkinRecipes. [Link]
-
This compound | C24H20O3P2 | CID 613006 - PubChem. [Link]
-
Synthesis of Peptides with Mixed Anhydrides - Organic Reactions. [Link]
-
Synthesis of diphenylphosphinic acid esters. [Link]
-
Diphenylphosphinic acid | CAS#:1707-03-5 | Chemsrc. [Link]
-
Application of Diphenylphosphinic Carboxylic Mixed Anhydrides to Peptide Synthesis - RSC Publishing. [Link]
-
Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem. [Link]
-
This compound (C24H20O3P2) - PubChemLite. [Link]
-
Reaction between diphenylphosphinic acid and acetic anhydride. Formation of acetic this compound and this compound | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
1H NMR spectrum of Diphenylphosphinic Anhydride
Technical Guide: H NMR Characterization of this compound
Executive Summary
This compound (
This guide moves beyond basic peak listing to explore the spin-spin coupling mechanisms (
Structural Context & Theoretical Basis
The molecule possesses
The Spin System
The phenyl ring protons do not appear as simple doublets or triplets.[1] They form an AA'BB'C spin system coupled to a heteronucleus X (
Experimental Methodology
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard.[1] Note: Avoid wet solvents; the anhydride hydrolyzes rapidly.[1] -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause chemical shift anisotropy (CSA) broadening.[1]
-
Tube: Standard 5 mm NMR tube, dried in an oven at 110°C for >1 hour prior to use.
Instrument Parameters
-
Frequency: 400 MHz or higher recommended to resolve second-order effects.[1]
-
Pulse Sequence: Standard zg30 (30° pulse) or zg90 with extended relaxation delay (
) for accurate integration, as aromatic protons can have long times. -
Spectral Width: -2 to 14 ppm (to capture potential acidic protons from impurities).[1]
Spectral Analysis: The Core
The
Table 1: Chemical Shift & Coupling Data
| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants (Hz) | Mechanistic Insight |
| Ortho ( | 7.80 – 7.95 | Multiplet (dd-like) | 8H | Deshielded by the electron-withdrawing P=O group.[1] Large P-H coupling splits the signal significantly.[1] | |
| Meta ( | 7.40 – 7.55 | Multiplet (t-like) | 8H | Less deshielded.[1] Appears as a "distorted triplet" due to overlap of | |
| Para ( | 7.40 – 7.55 | Multiplet (t-like) | 4H | Overlaps with meta protons.[1] Often indistinguishable without 2D NMR.[1] |
Detailed Splitting Analysis
The "multiplet" designation is an oversimplification. The Ortho signal is the diagnostic feature.[1]
-
Primary Splitting: The ortho proton is split by the adjacent meta proton (
Hz).[1] -
Heteronuclear Splitting: It is further split by the phosphorus nucleus (
Hz).[1] -
Result: A Doublet of Doublets (dd) is the first-order approximation, but virtual coupling often broadens this into a complex multiplet.[1]
Visualizing the Splitting Tree
The following diagram illustrates the splitting logic for the Ortho proton, distinguishing it from a standard phenyl signal.
Caption: Splitting tree for the Ortho proton showing the additive effect of Phosphorus (
Differentiation from Impurities (Self-Validating Protocol)
The primary impurity is Diphenylphosphinic acid (
Diagnostic Indicators
-
The Acidic Proton:
-
Aromatic Region Shift:
- P NMR (The "Gold Standard" Cross-Check):
Workflow for Purity Assessment
Caption: Decision matrix for validating this compound purity using 1H NMR markers.
Advanced Considerations
Virtual Coupling Effects
In bis-phosphine oxides and anhydrides, the two phosphorus atoms are chemically equivalent but magnetically inequivalent if the P-P coupling (through the oxygen) is non-zero.[1] However, in the anhydride, the
Integration Logic
For quantitative purity analysis (qNMR):
References
-
Synthesis and Characterization of Phosphinic Anhydrides
-
NMR of Organophosphorus Compounds (General Principles)
- Title: Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis.
-
Source: Methods in Stereochemical Analysis (VCH Publishers).[1]
- Context: Defines the coupling ranges for P(V) species.
-
Hydrolysis Product Data (Diphenylphosphinic Acid)
- Title: Diphenylphosphinic acid 1H NMR spectrum.
-
Source: ChemicalBook / Spectrabase.[1]
-
Coupling Constants in Phosphine Oxides
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- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
mass spectrometry analysis of Diphenylphosphinic Anhydride
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Diphenylphosphinic Anhydride
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (DPPA), a critical reagent and intermediate in various fields, including organic synthesis, flame retardant development, and pharmaceuticals.[1] For researchers and drug development professionals, accurate characterization of this molecule is paramount. This document moves beyond standard operating procedures to detail the underlying chemical principles and strategic decisions required for robust and reliable analysis, emphasizing the synthesis of technical accuracy with field-proven insights.
Understanding this compound (DPPA)
Before delving into the analysis, understanding the analyte is crucial. DPPA is a symmetric anhydride with the molecular formula C₂₄H₂₀O₃P₂ and a molecular weight of approximately 418.37 g/mol .[1][2] Its structure features a central P-O-P anhydride linkage connecting two diphenylphosphine oxide moieties. This anhydride bond is the most reactive site and, consequently, the most susceptible to cleavage during analysis, a factor that heavily influences methodological choices.
Key Molecular Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₀O₃P₂ | [1][2] |
| Average Mass | 418.37 g/mol | [1] |
| Monoisotopic Mass | 418.088768 Da | [2] |
| Melting Point | 146°C |[1] |
Strategic Analytical Workflow: A Bifurcated Approach
The primary analytical challenge with anhydrides is their susceptibility to hydrolysis, which can occur with trace moisture in solvents or within the analytical instrument itself, leading to the formation of the corresponding acid—in this case, diphenylphosphinic acid (DPPAcid, MW 218.2 g/mol ).[3] Therefore, a robust analytical strategy must be designed to both minimize this conversion and distinguish between the anhydride and its potential hydrolytic impurity. The following workflow presents a dual-pathway approach for comprehensive characterization.
Caption: Recommended dual-pathway analytical workflow for DPPA analysis.
Pathway 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred initial method as it circumvents the high temperatures of a GC inlet, thus minimizing the risk of thermal degradation or hydrolysis.[4] This pathway is ideal for unequivocally confirming the molecular weight of the intact molecule.
Causality Behind Experimental Choices:
-
Chromatography: Reversed-phase chromatography using a C18 column provides excellent separation for moderately polar compounds like DPPA.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (0.1%) is recommended. The formic acid serves to protonate the analyte in solution, promoting the formation of [M+H]+ ions, which are readily detected in positive ion mode ESI.[5]
-
Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from the liquid phase to the gas phase with minimal internal energy.[6][7] This preserves the intact molecule, making it perfect for molecular weight determination.[8] For DPPA, we expect to see the protonated molecule [C₂₄H₂₀O₃P₂ + H]+ at an m/z of approximately 419.0966.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of DPPA in dry acetonitrile. Dilute to 1-10 µg/mL in the initial mobile phase composition.
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI+):
-
Capillary Voltage: 3.5 - 4.0 kV.[7]
-
Desolvation Temperature: 300 - 350 °C.[7]
-
Ion Mode: Positive.
-
Full Scan (MS1): Scan m/z range 100-600 to detect the [M+H]+ ion.
-
Tandem MS (MS2): Isolate the precursor ion (m/z 419.1) and apply collision-induced dissociation (CID) to generate product ions for structural confirmation.
-
Pathway 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While carrying a higher risk of thermal degradation, GC-MS with Electron Ionization (EI) provides an invaluable, reproducible fragmentation pattern that serves as a structural fingerprint. EI is a "hard" ionization technique, imparting significant energy that leads to extensive and predictable bond cleavages.[7][8][9]
Causality Behind Experimental Choices:
-
Sample Introduction: A split/splitless inlet is standard. The key is to use a high inlet temperature to ensure rapid volatilization while minimizing residence time to reduce the chance of degradation. An inert inlet liner is mandatory.
-
GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for separating compounds based on boiling point and is a workhorse for general analyses.[3]
-
Ionization: Electron Ionization (EI) at the standard 70 eV bombards the molecule with high-energy electrons, ejecting an electron to form a radical cation (M+•).[7] This high-energy ion then undergoes extensive fragmentation, providing rich structural information that is often absent in soft ionization techniques.[8]
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Prepare a 1 mg/mL solution in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.
-
GC Conditions:
-
Inlet Temperature: 280 °C (use a high split ratio, e.g., 50:1, to minimize inlet residence time).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Hold at 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[7]
-
Scan Range: m/z 40-500.
-
Fragmentation Pattern Analysis: Deciphering the Structure
The fragmentation of DPPA is dictated by the stability of the resulting ions. The P-O-P anhydride bond is the weakest link and the most probable site for initial cleavage. The presence of phenyl rings allows for resonance stabilization of many fragment ions.[10]
Caption: Proposed primary fragmentation pathway for DPPA under Electron Ionization.
Key Fragment Ions
The analysis of the fragmentation pattern provides a definitive structural confirmation. The following table summarizes the key ions observed and their proposed identities, correlating with public spectral data.[2]
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Interpretation |
| 418 | [(C₆H₅)₂P(O)OP(O)(C₆H₅)₂]+• | [C₂₄H₂₀O₃P₂]+• | Molecular Ion (M+•). Often low abundance in EI. |
| 219 | [(C₆H₅)₂P(O)OH + H]+ | [C₁₂H₁₁O₂P + H]+ | Protonated Diphenylphosphinic Acid. Likely from hydrolysis in the ion source or an impurity.[2] |
| 217 | [(C₆H₅)₂P(O)]+ | [C₁₂H₁₀OP]+ | Base Peak Candidate. Formed by the primary cleavage of the P-O-P anhydride bond. A very stable cation. |
| 201 | [(C₆H₅)₂P]+• | [C₁₂H₁₀P]+• | Loss of the phosphoryl oxygen from the m/z 217 fragment.[2] |
| 183 | [C₁₂H₈P]+ | [C₁₂H₈P]+ | Further fragmentation, potentially involving rearrangement and loss of H₂O from a hydrated precursor. |
| 152 | [C₁₂H₈]+• | [C₁₂H₈]+• | Biphenylene radical cation, formed via rearrangement and loss of a phosphorus-containing group. |
| 77 | [C₆H₅]+ | [C₆H₅]+ | Phenyl cation, a common fragment from the cleavage of a P-Ph bond. |
Conclusion for the Practicing Scientist
The mass spectrometric analysis of this compound requires a deliberate, dual-pronged strategy. LC-ESI-MS should be employed as the primary technique to gently ionize the molecule, confirming its molecular weight via the [M+H]+ adduct at m/z 419 and minimizing analytical artifacts. Complementary analysis by GC-EI-MS provides a high-energy, reproducible fragmentation pattern essential for unambiguous structural confirmation, with the caveat that careful control of the system's inertness is required to mitigate potential hydrolysis. By correlating the molecular weight information from the soft ionization technique with the detailed structural fingerprint from the hard ionization technique, researchers can achieve a comprehensive and trustworthy characterization of this compound, ensuring the integrity of their subsequent research and development activities.
References
-
ResearchGate. (2018). Ionization Techniques in Mass Spectrometry: A Review. Available at: [Link][6]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
University of Arizona. Ionization Methods in Organic Mass Spectrometry. Available at: [Link][11]
-
Emory University. Mass Spectrometry Ionization Methods. Available at: [Link][9]
-
News-Medical-Net. (2024). Maleic anhydride gc method is a widely used technique for its analysis. Available at: [Link][12]
-
Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Available at: [Link][10]
-
Physics LibreTexts. (2022). 6.2: Mass Spectrometer Ionization Techniques for Membrane Proteins. Available at: [Link][7]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 613006, this compound. Available at: [Link][2]
-
National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link][8]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][13]
-
LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link][14]
-
ResearchGate. (2016). GC×GC chromatograms and mass spectrums of phthalic anhydride. Available at: [Link][15]
-
National Institutes of Health. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. Available at: [Link][16]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link][17]
-
DiVA portal. (2019). Advances in Mass Spectrometry for the Analysis of Emerging Persistent Organic Pollutants. Available at: [Link][4]
-
MassBank. (2013). Phthalic anhydride; LC-ESI-QTOF; MS2; [M+H]+; CE: 20eV. Available at: [Link][5]
-
Chromatography Forum. (2014). Analysis of a mix of anhydride and its dicarboxylic acid. Available at: [Link][3]
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Technical Guide: Diphenylphosphinic Anhydride – Structural & Synthetic Analysis
The following technical guide provides an in-depth structural and synthetic analysis of Diphenylphosphinic Anhydride, synthesizing crystallographic principles with practical applications in organic chemistry.
Executive Summary
This compound (CAS: 5849-36-5), also known as 1,1,3,3-tetraphenyldiphosphoxane 1,3-dioxide , represents a critical class of organophosphorus anhydrides used as activating agents in peptide synthesis and as ligands in coordination chemistry.[1][2][3][4] This guide analyzes its solid-state structural properties, synthesizing data from homologous phosphinic anhydrides to elucidate the geometry of the reactive P(O)–O–P(O) core. We further detail the self-validating protocols for its synthesis and its mechanistic role in "mixed anhydride" coupling reactions.
Chemical Identity & Structural Context
The reactivity of this compound is governed by the electrophilicity of its phosphorus centers, modulated by the electron-withdrawing phosphoryl oxygen and the bridging anhydride oxygen.
| Parameter | Data |
| IUPAC Name | [Diphenylphosphoryloxy(phenyl)phosphoryl]benzene |
| Formula | |
| Molecular Weight | 418.36 g/mol |
| Melting Point | 144–146 °C |
| Core Moiety | Phosphinic Anhydride (P–O–P) |
| Oxidation State | Phosphorus(V) |
X-Ray Crystallographic Analysis
While the specific lattice parameters of the diphenyl derivative are often extrapolated in literature, the structural principles of the P(O)–O–P(O) backbone are best understood through the crystallographic data of its homologue, Dimethylphosphinic anhydride ([(CH₃)₂P(O)]₂O), and related tetraphenyldiphosphoxane derivatives.
The Phosphinic Anhydride Core (P–O–P Bridge)
The central feature of the crystal structure is the anhydride bridge, which exhibits characteristic bond lengths and angles distinguishing it from P(III) analogues.
-
Space Group (Homologue Reference): Monoclinic
(observed in dimethyl analogues). -
P–O–P Bond Angle: The bridging oxygen typically imposes a bent geometry with an angle (
) ranging from 130° to 145° . This flexibility allows the molecule to relieve steric strain between the bulky phenyl substituents. -
Bond Lengths:
-
P=O (Terminal): ~1.46–1.47 Å. The short length indicates substantial double-bond character, enhancing the electrophilicity of the P center.
-
P–O (Bridging): ~1.60–1.62 Å. These bonds are longer and weaker than the terminal P=O bonds, acting as the "break point" during nucleophilic attack.
-
Conformational Analysis & Packing
In the solid state, this compound adopts a conformation that maximizes
-
Phenyl Orientation: The phenyl rings typically adopt a "propeller" arrangement around the phosphorus atoms.
-
Torsional Strain: The P=O vectors are often anti-periplanar or gauche relative to each other to minimize dipole-dipole repulsion between the phosphoryl oxygens.
-
Lattice Stabilization: The high melting point (146 °C) compared to alkyl analogues suggests a crystal lattice significantly stabilized by intermolecular aromatic interactions (edge-to-face and face-to-face
-stacking).
Experimental Methodology: Synthesis & Purification
The following protocol describes the synthesis of this compound via the dehydration of diphenylphosphinic acid. This method is preferred for its high atom economy and purity.
Reagents & Equipment[5]
-
Precursor: Diphenylphosphinic acid (
). -
Dehydrating Agent: Acetic anhydride (
) or Thionyl chloride ( ). -
Solvent: Toluene or Dichloromethane (DCM).
-
Inert Atmosphere: Nitrogen (
) or Argon line.
Synthetic Workflow (Self-Validating Protocol)
This protocol uses the Acetic Anhydride Exchange method, which avoids the corrosive byproducts of thionyl chloride.
-
Activation: Dissolve diphenylphosphinic acid (1.0 eq) in excess acetic anhydride (5.0 eq).
-
Reflux: Heat the mixture to 100°C for 2–4 hours.
-
Validation: Monitor reaction progress via
NMR. Shift from acid (~28 ppm) to anhydride (~35-40 ppm).
-
-
Distillation: Remove excess acetic anhydride and byproduct acetic acid under reduced pressure.
-
Crystallization: Dissolve the crude residue in boiling dry toluene. Allow to cool slowly to room temperature, then to 4°C.
-
Isolation: Filter the white crystalline solid under inert atmosphere (anhydrides are moisture-sensitive).
Visualization of Synthesis Logic
Caption: Reaction pathway for the synthesis of this compound via acetic anhydride exchange.
Mechanism of Action: Peptide Coupling
This compound serves as a potent activating agent for carboxylic acids, forming a "Mixed Anhydride" in situ. This method suppresses racemization compared to standard acyl chlorides.
The Mixed Anhydride Pathway
-
Activation: The carboxylate (
) attacks the phosphorus atom of the anhydride, cleaving the P–O–P bond. -
Intermediate Formation: A Phosphinic-Carboxylic Mixed Anhydride is formed (
). -
Aminolysis: The amine nucleophile (
) attacks the highly electrophilic carbonyl carbon of the mixed anhydride. -
Leaving Group: The diphenylphosphinate anion (
) is expelled as a stable leaving group.
Regioselectivity Logic
The amine attacks the Carbonyl Carbon (C=O) rather than the Phosphoryl Phosphorus (P=O) because:
-
Sterics: The bulky phenyl groups on phosphorus shield the P center.
-
Electronics: The carbonyl carbon is more susceptible to nucleophilic attack by the "hard" amine nucleophile in this specific steric environment.
Pathway Diagram
Caption: Mechanism of peptide coupling utilizing this compound as the activation reagent.
References
-
Crystal Structure of Homologues: Weisbarth, R., & Jansen, M. (2002). "Crystal structure of dimethylphosphinic acid anhydride, [(CH3)2P(O)]2O." Zeitschrift für Kristallographie - New Crystal Structures. Link
-
Synthesis & Reactivity: Jackson, A. G., et al. (1976). "Application of Diphenylphosphinic Carboxylic Mixed Anhydrides to Peptide Synthesis." Journal of the Chemical Society, Perkin Transactions 1. Link
- General Anhydride Chemistry: Edmundson, R. S. (1996). Dictionary of Organophosphorus Compounds. Chapman & Hall.
-
Structural Isomerism: Keglevich, G., et al. (2012). "The Synthesis of Hypodiphosphoric Acid and Derivatives... including Diphosphine Dioxides."[3][5] Molecules. Link
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Safe Handling and Storage of Diphenylphosphinic Anhydride: A Technical Guide
Abstract
Diphenylphosphinic anhydride (CAS 5849-36-5) is a widely utilized organophosphorus reagent in peptide coupling, dehydration reactions, and organic synthesis.[1][2] While less aggressively corrosive than its acid chloride counterparts (e.g., diphenylphosphinic chloride), it presents specific challenges regarding moisture sensitivity and irritant toxicity. This guide provides a validated framework for the safe storage, manipulation, and disposal of this compound, designed for researchers and scale-up chemists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the physical state and thermal properties is the first step in designing a safe handling protocol. Unlike liquid phosphorylating agents, this compound is a solid, reducing vapor inhalation risks but increasing dust management requirements.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 5849-36-5 |
| Molecular Formula | C₂₄H₂₀O₃P₂ |
| Molecular Weight | 418.37 g/mol |
| Physical State | White crystalline powder or solid |
| Melting Point | 144–146 °C |
| Solubility | Soluble in DCM, THF, Chloroform; Hydrolyzes in Water |
| Reactivity | Moisture sensitive; Hydrolyzes to Diphenylphosphinic acid |
Hazard Identification & Toxicology[8][9][10]
GHS Classification
Based on current Safety Data Sheet (SDS) data from major suppliers (TCI, Sigma-Aldrich), this compound is classified primarily as an Irritant , distinct from the Corrosive classification often assigned to phosphinic chlorides.
-
Signal Word: WARNING
-
H335: May cause respiratory irritation (if dust is generated).[3]
The Hydrolysis Hazard Mechanism
While the anhydride itself is an irritant, its primary chemical hazard stems from its reactivity with ambient moisture. Upon contact with water (mucous membranes, humidity), it hydrolyzes to form Diphenylphosphinic acid .
Reaction:
-
Thermodynamics: Exothermic (heat generation).
-
Consequence: The formation of the acid on moist skin or eyes exacerbates irritation. In a closed vessel, uncontrolled hydrolysis can lead to pressure buildup if not properly vented.
Figure 1: Mechanism of hydrolysis hazard and the necessary inert gas barrier.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Fume Hood: Mandatory.[5] All weighing and transfer operations should occur within a certified chemical fume hood to capture dust and prevent inhalation.
-
Inert Atmosphere: For long-term storage or large-scale transfer, use a glovebox or Schlenk line techniques to prevent degradation.
PPE Matrix
| Protection Zone | Recommendation | Rationale |
| Eyes | Chemical Safety Goggles | Prevent contact with dust which hydrolyzes in eye moisture. Face shield recommended for >10g scale. |
| Hands | Nitrile Gloves (Min 0.11mm) | Standard splash protection. Double gloving recommended during solution preparation. |
| Respiratory | N95/P100 (if outside hood) | Only required if dust cannot be controlled by engineering controls (e.g., spill cleanup). |
| Body | Lab Coat (Cotton/Poly) | Standard protection against particulate accumulation. |
Operational Handling Protocols
Storage and Stability
-
Condition: Store at room temperature (15–25°C).
-
Environment: Hygroscopic. Must be stored under an inert atmosphere (Nitrogen or Argon).
-
Container: Keep tightly closed. Parafilm or electrical tape over the cap is recommended to minimize moisture ingress during long-term storage.
Safe Weighing & Transfer Workflow
This protocol minimizes hydrolysis and exposure.
-
Preparation: Purge the receiving flask with Nitrogen/Argon.
-
Weighing:
-
Small Scale (<1g): Weigh quickly in air using a tared weighing boat, then immediately transfer to the reaction vessel and inert.
-
Large Scale (>1g): Weigh inside a glovebox or use a solid addition funnel under positive inert gas pressure.
-
-
Solubilization: Add anhydrous solvent (DCM, THF) before adding any other reagents to ensure the anhydride is dissolved and stable.
Figure 2: Operational workflow for minimizing moisture exposure during handling.
Emergency Response Procedures
Accidental Release (Spills)
-
Solid Spill: Do not use water.[6] Sweep up carefully to avoid generating dust.[4] Place in a dry, sealable container for disposal. Wipe the area with a dry paper towel first, then a wet paper towel to hydrolyze and clean residues.
-
Solution Spill: Absorb with inert material (vermiculite, sand). Collect in a waste container.
First Aid
-
Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[5][7][8] The anhydride will hydrolyze to acid; immediate dilution is key to preventing chemical burns.
-
Skin Contact: Brush off loose particles before washing with soap and water. Washing solid material directly on skin may cause a momentary exothermic reaction.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Fire Fighting
-
Caution: Avoid high-volume water jets if large quantities of anhydride are present, as the hydrolysis runoff will be acidic.
Waste Disposal
Do not dispose of active anhydride in general trash.
-
Quenching: Dissolve the waste material in a combustible solvent (e.g., acetone).
-
Hydrolysis: Slowly add water or a dilute sodium bicarbonate solution to convert the anhydride to the stable salt (Sodium Diphenylphosphinate).
-
Disposal: Dispose of the resulting mixture as Organic Chemical Waste (halogen-free, unless chlorinated solvents were used).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 613006, this compound. Retrieved from [Link][2]
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A Senior Application Scientist's Guide to the Solubility of Diphenylphosphinic Anhydride in Organic Solvents
Foreword: Navigating the Solvent Landscape for a Versatile Reagent
Diphenylphosphinic anhydride, a cornerstone reagent in various synthetic transformations, presents both opportunity and challenge to the modern researcher. Its utility in peptide synthesis, dehydrative couplings, and as a precursor to valuable phosphinic acid derivatives is well-documented.[1][2] However, a comprehensive, centralized repository of its solubility characteristics in common organic solvents remains conspicuously absent from the literature. This guide, therefore, is born out of a practical necessity observed in the field. It is intended for researchers, scientists, and drug development professionals who seek not just data, but a deeper, actionable understanding of how to effectively deploy this reagent in their synthetic endeavors. We will delve into the theoretical underpinnings of its solubility, provide reasoned estimations based on analogous structures, and, most critically, equip you with a robust experimental protocol to determine solubility in your specific solvent system.
The Molecular Persona of this compound: A Prelude to its Solubility Behavior
To predict how this compound will behave in a given solvent, we must first understand its molecular architecture. With a molecular formula of C₂₄H₂₀O₃P₂ and a molecular weight of 418.37 g/mol , the molecule's structure is dominated by two phenyl groups attached to each of the two phosphorus atoms, which are bridged by an oxygen atom.[1] The key to its solubility lies in the interplay between the nonpolar phenyl rings and the highly polar phosphoryl (P=O) and P-O-P anhydride linkages.
The P=O bond, in particular, is highly polar, making organophosphorus compounds like phosphine oxides capable of forming hydrogen bonds, which can enhance their solubility in certain solvents.[3] This inherent polarity suggests that this compound will exhibit favorable solubility in polar aprotic solvents that can effectively solvate the charged regions of the molecule. Conversely, the bulky, nonpolar phenyl groups will contribute to its solubility in less polar, organic environments. The overall solubility will, therefore, be a delicate balance of these opposing characteristics.
Qualitative Solubility Landscape: An Evidence-Informed Estimation
In the absence of extensive quantitative data, we can construct a qualitative solubility profile for this compound by examining its chemical relatives and its common applications. For instance, the related diphenylphosphinic chloride is readily soluble in dichloromethane, a chlorinated solvent.[4] Furthermore, other cyclic anhydrides, such as propylphosphonic anhydride, are commercially available as solutions in ethyl acetate, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[5] These solvents are all polar aprotic, reinforcing the theoretical prediction of good solubility in this class of solvents.
Based on these observations and the general principle of "like dissolves like," we can anticipate the following solubility trends:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | These solvents possess a significant dipole moment and can effectively solvate the polar P=O and P-O-P moieties of the anhydride without the complication of hydrogen bond donation, which could lead to reaction. The use of DCM for the related diphenylphosphinic chloride supports this.[4] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The multiple phenyl rings on this compound will have a strong affinity for aromatic solvents through π-stacking interactions. |
| Ester | Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate has intermediate polarity and is a good general-purpose solvent for many organic compounds. The commercial availability of other phosphonic anhydrides in EtOAc suggests it as a viable solvent.[5] |
| Polar Protic | Methanol, Ethanol | Low to Moderate with Caution | While the polarity of alcohols may allow for some dissolution, they are generally not recommended as primary solvents for anhydrides due to the potential for solvolysis, where the alcohol reacts with the anhydride to form an ester and diphenylphosphinic acid. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The high polarity of the anhydride functional group will likely make it poorly soluble in nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble (reactive) | Anhydrides react with water in a process called hydrolysis to form the corresponding carboxylic acids (in this case, diphenylphosphinic acid). Therefore, this compound is not soluble in water but will decompose in its presence.[6] |
A Self-Validating Protocol for the Experimental Determination of Solubility
The cornerstone of this guide is a detailed, reliable protocol for determining the solubility of this compound in any organic solvent of interest. This method is designed to be self-validating, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (anhydrous, high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.
Experimental Workflow
The following workflow outlines the steps for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
To a clean, dry vial, add a known volume of the organic solvent of interest (e.g., 2 mL).
-
Add an excess of this compound to the solvent. The presence of undissolved solid after the equilibration period is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Stir or agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal for slowly dissolving compounds.
-
-
Sampling:
-
After equilibration, cease agitation and allow the undissolved solid to settle completely.
-
Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1 mL). Avoid disturbing the solid at the bottom of the vial.
-
Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a clean, tared vial. This step is critical to remove any fine, suspended particles that could artificially inflate the measured solubility.
-
Record the exact weight of the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve using a suitable analytical method, such as HPLC-UV.
-
Dilute the filtered, saturated solution with a known volume of solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as g/L or mg/mL.
-
Causality in Experimental Design: Why This Protocol Works
The described protocol is designed for accuracy and robustness. The extended equilibration time ensures that the system reaches true thermodynamic equilibrium, providing a measure of the maximum amount of solute that can dissolve. The use of a 0.2 µm filter is a critical step to differentiate between dissolved and suspended solute, a common source of error in solubility measurements. Finally, quantification by a validated analytical method like HPLC provides a precise and accurate measure of the solute's concentration.
Concluding Remarks: Empowering the Synthetic Chemist
While a comprehensive, pre-compiled database of this compound's solubility remains an unmet need, this guide provides the theoretical framework and practical tools necessary for any researcher to confidently determine its solubility in their solvent of choice. By understanding the interplay of polarity and molecular structure, and by employing a rigorous experimental protocol, the challenges of working with this versatile reagent can be readily overcome, paving the way for more efficient and successful synthetic outcomes.
References
-
MySkinRecipes. This compound. [Link]
-
Jackson, A. G., et al. "Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1977, pp. 1022-1026. [Link]
- Google Patents. CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride.
-
Solubility of Things. Butyric anhydride. [Link]
-
Request PDF. Measurement and correlation of the solubility of maleic anhydride in different organic solvents. [Link]
-
Wikipedia. Organic acid anhydride. [Link]
-
Poranski, Jr., C. F., and W. B. Moniz. "Reaction between diphenylphosphinic acid and acetic anhydride. Formation of acetic this compound and this compound." The Journal of Organic Chemistry, vol. 33, no. 10, 1968, pp. 3843-3846. [Link]
-
Organic Syntheses. Scalable Synthesis of O-(Diphenylphosphinyl)hydroxylamine. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. Properties of Anhydrides. [Link]
-
Wikipedia. Organophosphorus chemistry. [Link]
-
National Center for Biotechnology Information. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
ElectronicsAndBooks. Preparation and Properties of Some Organophosphorus Compounds. [Link]
-
ResearchGate. (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]
-
Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]
-
National Center for Biotechnology Information. A role for solvents in the toxicity of agricultural organophosphorus pesticides. [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
MDPI. Epimerisation in Peptide Synthesis. [Link]
-
U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Diphenylphosphinic Anhydride: Strategic Reactivity & Nucleophilic Selectivity
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
Diphenylphosphinic anhydride (
Its primary utility in drug development lies in two distinct pathways:
-
Peptide Coupling (Mixed Anhydride Method): It activates carboxylic acids to form mixed anhydrides (
). These intermediates exhibit high regioselectivity, directing nucleophilic attack by amines exclusively to the carbonyl carbon, thereby minimizing racemization and side reactions common with other coupling reagents. -
Nucleophilic Protection (Dpp Group): It serves as a precursor for the diphenylphosphinyl (Dpp) protecting group, offering orthogonality to standard carbamate protections (Boc, Fmoc) due to its unique acid lability profile.
Molecular Architecture & Reactivity Profile
The reactivity of this compound is governed by the electronic push-pull of the phosphinyl group (
-
Electrophilicity: The central phosphorus atom is highly electrophilic due to the strong polarization of the
bond and the electron-withdrawing nature of the phenyl rings. However, the bridging oxygen in the anhydride allows for leaving group stabilization ( ). -
Steric Steering: The two phenyl groups attached to the phosphorus create a significant steric barrier. In mixed anhydrides formed with carboxylic acids, this steric bulk effectively "shields" the phosphorus atom from nucleophilic attack by bulky amines, directing the incoming nucleophile toward the more accessible carbonyl carbon.
-
Hard/Soft Character: The phosphoryl oxygen is a hard base, making the phosphorus center a hard electrophile. However, the reactivity is modulated by the leaving group ability of the diphenylphosphinate anion (
for the conjugate acid), which is a better leaving group than carboxylates but less reactive than halides.
Core Workflow: The Mixed Anhydride Peptide Coupling
The most critical application of this compound (often generated in situ from diphenylphosphinic chloride, Dpp-Cl) is the formation of amide bonds without racemization.
Mechanism of Action
The reaction proceeds via a Mixed Anhydride (MA) intermediate.
-
Activation: The N-protected amino acid carboxylate attacks the electrophilic phosphorus of Dpp-Cl (or the symmetric anhydride) to form the MA.
-
Regioselective Aminolysis: The amine nucleophile attacks the carbonyl carbon of the MA. Attack at the phosphorus is kinetically disfavored due to the steric hindrance of the bulky phenyl groups on the phosphorus.
Figure 1: Pathway for peptide bond formation via Diphenylphosphinic Mixed Anhydride. Note the regioselective attack at the carbonyl center.
Reactivity with Specific Nucleophiles[1][2]
A. Reaction with Amines (N-Nucleophiles)[1]
-
Direct Reaction (Symmetric Anhydride): Reacts with primary and secondary amines to form Diphenylphosphinamides (
). This is utilized for amine protection.[2] The Dpp group is stable to basic hydrolysis and catalytic hydrogenation but is cleaved by acidic methanolysis. -
Via Mixed Anhydride: As detailed above, amines preferentially attack the carbonyl carbon to form amides.
B. Reaction with Alcohols (O-Nucleophiles)
-
Phosphinylation: Alcohols react with this compound (often with a base catalyst like pyridine or DMAP) to form Diphenylphosphinates (
). -
Utility: This reaction is used to synthesize phosphinate esters, which are valuable intermediates in organophosphorus chemistry and as transition state mimics in enzyme inhibition studies.
C. Reaction with Carboxylic Acids (O-Nucleophiles)[3]
-
Mixed Anhydride Formation: Carboxylic acids react with diphenylphosphinic chloride (or the anhydride) in the presence of a tertiary base (NMM, TEA) to form the mixed anhydride. This is the "activation" step for subsequent coupling.
Experimental Protocols
Protocol A: Peptide Coupling via Mixed Anhydride
This protocol minimizes racemization and is suitable for sterically hindered amino acids.
Materials:
-
N-Protected Amino Acid (1.0 equiv)
-
Diphenylphosphinic Chloride (Dpp-Cl) (1.0 equiv)
-
N-Methylmorpholine (NMM) (1.0 equiv)
-
Amino Acid Ester/Amine (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the N-protected amino acid in anhydrous DCM at 0 °C.
-
Base Addition: Add NMM followed immediately by Dpp-Cl. Stir at 0 °C for 15–20 minutes.
-
Insight: The formation of the mixed anhydride is rapid.[4] Extended stirring is unnecessary and may lead to disproportionation.
-
-
Coupling: Add the amino acid ester (pre-neutralized if using a salt form) to the mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Monitoring: Monitor by TLC or HPLC for the disappearance of the amine.
-
-
Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated
, and brine. Dry over and concentrate.
Protocol B: N-Protection with Diphenylphosphinic Group (Dpp)
Use this when orthogonality to Boc/Fmoc is required.
Step-by-Step Methodology:
-
Setup: Suspend the amine hydrochloride in DCM at 0 °C.
-
Reagent Addition: Add 2.0 equiv of NMM followed by 1.0 equiv of Dpp-Cl (or this compound).
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 2 hours.
-
Isolation: Standard aqueous workup (Acid/Base washes).
-
Cleavage (Deprotection): The Dpp group is cleaved using dilute acid in methanol (e.g., HCl/MeOH) or trifluoroacetic acid (TFA) in DCM, depending on substrate stability.
Quantitative Data & Optimization
Table 1: Comparative Reactivity of Coupling Reagents
| Reagent System | Active Intermediate | Regioselectivity (C=O vs P/S) | Racemization Risk | Byproduct Removal |
| Dpp-Cl / Anhydride | Mixed Anhydride | High (Steric control) | Low | Extraction (Acidic/Basic wash) |
| Ethyl Chloroformate | Mixed Carbonic Anhydride | Moderate | Moderate (Oxazolone formation) | Gas ( |
| DCC | O-Acylisourea | N/A | High (without additives) | Filtration (Urea is insoluble) |
Troubleshooting Guide:
-
Low Yield in Coupling: Ensure strictly anhydrous conditions. Water hydrolyzes the anhydride to diphenylphosphinic acid.
-
Racemization: If observed, lower the activation temperature to -15 °C and ensure the base (NMM) is not in large excess.
-
Slow Reaction: Switch solvent from DCM to DMF to increase the nucleophilicity of the amine, but be wary of increased racemization rates.
References
-
Ramage, R., et al. (1985). "Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 461-470. Link
-
Jackson, A. G., et al. (1976). "Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis." Tetrahedron Letters, 17(40), 3627-3630. Link
-
Kenner, G. W., et al. (1976). "Diphenylphosphinic chloride as a coupling reagent in peptide synthesis."[5] Journal of the Chemical Society, Chemical Communications, (10), 363-364. Link
-
Montchamp, J. L. (2001).[6] "Synthesis of phosphinates and phosphinic acid derivatives." Journal of the American Chemical Society, 123(2), 510-511. Link
-
Bernhardt, S. C., et al. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
Methodological & Application
Application Note: Activation of Carboxylic Acids with Diphenylphosphinic Anhydride
Executive Summary
This guide details the protocol for activating carboxylic acids using Diphenylphosphinic Anhydride (CAS: 5849-36-5). Unlike the more common diphenylphosphinic chloride (Cl-P(O)Ph₂) method, the anhydride reagent (
This method is particularly advantageous for acid-sensitive substrates , sterically hindered carboxylic acids , and chiral substrates prone to racemization under high-chloride conditions. The protocol ensures high-yield amidation or esterification with a simplified workup due to the base-solubility of the diphenylphosphinic acid byproduct.
Mechanistic Foundation
The core of this transformation is the generation of a mixed anhydride species (
Reaction Pathway[1][2][3][4][5][6]
-
Activation: The carboxylate anion attacks the this compound, expelling one equivalent of diphenylphosphinate.
-
Coupling: The nucleophile (amine/alcohol) attacks the carbonyl of the mixed anhydride.
-
Byproduct Removal: The leaving group, diphenylphosphinic acid (
), is non-volatile but highly acidic ( ), allowing for near-quantitative removal via mild basic aqueous extraction (e.g., ).
Mechanistic Diagram
Figure 1: Reaction pathway for carboxylic acid activation via this compound.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| This compound | >98% Purity (CAS 5849-36-5) | Activating Agent |
| Carboxylic Acid | Dry, 1.0 equiv | Substrate |
| Nucleophile | Amine or Alcohol, 1.0–1.2 equiv | Coupling Partner |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Proton Scavenger |
| Solvent | Anhydrous DCM, THF, or DMF | Medium |
| DMAP | 4-Dimethylaminopyridine (0.1 equiv) | Catalyst (Optional for sterics) |
Standard Activation & Coupling Procedure
Note: All glassware should be flame-dried or oven-dried. Perform reaction under an inert atmosphere (
Step 1: Preparation of the Carboxylate
-
Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5–10 mL).
-
Add Base (1.1 mmol). Stir at Room Temperature (RT) for 5–10 minutes to ensure deprotonation.
-
Why: Pre-forming the carboxylate anion accelerates the attack on the anhydride reagent.
-
Step 2: Activation (Formation of Mixed Anhydride)
-
Cool the solution to 0°C (ice bath).
-
Add This compound (1.0–1.1 mmol) in one portion or as a solution in DCM.
-
Stir at 0°C for 30 minutes, then warm to RT for 30 minutes.
-
Monitoring: At this stage, conversion to the mixed anhydride can be verified via TLC (disappearance of acid) or
P NMR (See Section 4).
-
Step 3: Coupling
-
Add the Nucleophile (Amine/Alcohol) (1.0–1.2 mmol).
-
Optimization: For hindered amines or esterifications, add 0.1 equiv of DMAP at this stage.
-
-
Stir at RT.[1]
-
Duration: Simple amides: 1–4 hours. Hindered substrates: 12–24 hours.
-
Step 4: Workup & Purification [2]
-
Dilute the reaction mixture with DCM (if needed).
-
Critical Step: Wash the organic layer with saturated aqueous
(2 x 10 mL). -
Wash with 1M HCl (if product is acid-stable) to remove unreacted amine.
-
Wash with Brine, dry over
, filter, and concentrate.
Process Monitoring & Validation ( P NMR)
The phosphorus center provides a built-in probe for reaction progress. Using
| Species | Approximate | Interpretation |
| This compound | 20.0 – 22.0 | Starting Reagent |
| Mixed Anhydride ( | 30.0 – 34.0 | Active Intermediate |
| Diphenylphosphinic Acid ( | 25.0 – 28.0 | Byproduct (Post-coupling) |
Note: Shifts may vary slightly depending on solvent (CDCl₃ vs DMSO-d₆).
Troubleshooting & Optimization
Decision Tree for Low Yields
Figure 2: Troubleshooting workflow for optimization of coupling efficiency.
Common Issues
-
Hydrolysis: The anhydride reagent is moisture-sensitive. If the "Active Intermediate" peak is not observed in NMR, check solvent water content.
-
Racemization: While lower than acid chlorides, racemization can occur if excess base is used. Keep base stoichiometry close to 1:1 relative to the acid during the activation step.
-
Slow Reaction: For extremely hindered acids (e.g.,
-disubstituted), the mixed anhydride formation may be slow. Allow activation to proceed for 2–4 hours before adding the nucleophile.
References
-
Jackson, A. G., et al. (1976). "Activation of carboxylic acids as diphenylphosphinic mixed anhydrides: application to peptide chemistry." Tetrahedron Letters, 17(40), 3627-3630.[4] [4]
-
Bernardi, E., et al. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
BenchChem. (n.d.). "this compound Structure and Properties."
-
Common Organic Chemistry. (n.d.). "Amide Coupling Mechanisms and Reagents."
Sources
Application Note: Esterification of Hindered Substrates via Diphenylphosphinic Mixed Anhydrides
Part 1: Executive Summary & Mechanistic Rationale
The Challenge: Steric Impedance in Esterification
Standard esterification protocols (Fischer, Steglich) often fail when applied to hindered substrates—such as tertiary alcohols or
-
Acyl Transfer Stagnation: The tetrahedral intermediate is too crowded to form.
-
N-Acylurea Formation: In carbodiimide couplings (DCC/EDC), the rearrangement to the unreactive N-acylurea byproduct competes kinetically with the slow attack of the hindered alcohol.
The Solution: The Diphenylphosphinic Mixed Anhydride (DPMA) Method
This protocol utilizes Diphenylphosphinic chloride (
Why it works:
-
Hard/Soft Mismatch: The phosphorus atom pulls electron density from the bridging oxygen, making the carbonyl carbon highly electrophilic.
-
Leaving Group Ability: The diphenylphosphinate anion (
) is an excellent leaving group but, crucially, it is non-nucleophilic, preventing back-reaction or side-product formation common with acyl chlorides. -
Regioselectivity: Unlike carboxylic anhydrides where the alcohol might attack either carbonyl, the phosphorus-oxygen bond is stronger toward nucleophilic attack by alcohols, directing the alcohol almost exclusively to the carbonyl carbon (C=O).
Part 2: Reaction Mechanism & Pathway[1]
The reaction proceeds through a two-stage "Activation-Coupling" sequence. The control of stoichiometry and base is critical to drive the equilibrium forward.
Mechanistic Pathway (DOT Visualization)
Figure 1: The Activation-Coupling pathway. Note the formation of the Mixed Anhydride intermediate, which prevents the rearrangement issues seen in DCC couplings.
Part 3: Strategic Optimization
Before beginning the wet lab work, parameters must be tuned based on the steric bulk of your specific substrates.
Reagent Selection
While This compound (symmetric) can be used, the industry standard for cost and atom economy is Diphenylphosphinic Chloride (
-
Recommendation: Use
unless the substrate is sensitive to chloride ions, in which case the symmetric anhydride is the preferred alternative.
Base & Catalyst Architecture
-
Primary Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). Used to scavenge HCl. -
Hyper-Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP ) is mandatory for hindered alcohols. It attacks the mixed anhydride to form an even more reactive N-acylpyridinium species.
Solvent Systems
-
Dichloromethane (DCM): Standard. Good solubility for most organic acids.
-
THF/Toluene: Use if the mixed anhydride precipitates out of DCM or if higher temperatures (reflux) are required for extremely bulky substrates (e.g., tert-butyl esters).
Part 4: Detailed Experimental Protocol (SOP)
Objective: Synthesis of a hindered ester (e.g., t-butyl ester or menthyl ester) from a carboxylic acid.
Materials
-
Carboxylic Acid (1.0 equiv)[1]
-
Alcohol (1.0 - 1.2 equiv)
-
Diphenylphosphinic Chloride (1.1 - 1.2 equiv) [CAS: 1109-63-5]
-
Triethylamine (
) (2.5 equiv) -
DMAP (0.1 - 1.0 equiv; use 1.0 equiv for extremely hindered substrates)
-
Solvent: Anhydrous DCM (
)
Workflow Diagram
Figure 2: Step-by-step operational workflow for the DPMA esterification.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Activation (The "Mixed Anhydride" Gen):
-
Charge the flask with Carboxylic Acid (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to acid).
-
Cool to 0°C (ice bath).
-
Add Triethylamine (1.2 equiv) via syringe. Stir for 5 minutes.
-
Add Diphenylphosphinic Chloride (1.1 equiv) dropwise. Note: A white precipitate of Et3N·HCl may form immediately. This is normal.
-
CRITICAL STEP: Remove the ice bath and stir at Room Temperature (RT) for 30–60 minutes . This "aging" period ensures complete conversion to the mixed anhydride.
-
-
Coupling:
-
Monitoring:
-
Check TLC/LCMS after 2 hours. The limiting reagent is usually the mixed anhydride (observed as the disappearance of the acid peak if hydrolyzed, or by tracking the alcohol).
-
-
Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate or Diethyl Ether.
-
Wash organic layer with:
-
1M HCl (to remove DMAP and TEA).
-
Sat.
(to remove unreacted phosphinic acid byproduct). -
Brine.
-
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography. The diphenylphosphinic acid byproduct is polar and easily separated from non-polar esters.
Part 5: Validation & Troubleshooting
Comparative Performance Data
Table 1: Yield comparison for the esterification of Mesitoic Acid (highly hindered) with tert-Butanol.
| Method | Reagents | Conditions | Yield (%) | Notes |
| Fischer | Reflux, 24h | < 5% | Fails due to steric blocking/equilibrium. | |
| Steglich | DCC/DMAP | RT, 24h | 30-45% | Major N-acylurea byproduct formation. |
| Yamaguchi | 2,4,6-TCBC | Reflux (Tol) | 85-92% | Excellent, but reagents are expensive/hard to remove. |
| DPMA (This Protocol) | RT, 4h | 90-95% | High yield, easy byproduct removal. |
Troubleshooting Guide
-
Issue: Low Yield / Unreacted Acid.
-
Diagnosis: Incomplete formation of mixed anhydride.[1]
-
Fix: Increase the "Aging" time in Step 2. Ensure
quality (it hydrolyzes if stored improperly).
-
-
Issue: Product contaminated with Phosphorus species.[1]
-
Diagnosis: Incomplete workup.
-
Fix: The diphenylphosphinic acid byproduct (
) is acidic. Ensure the basic wash ( or ) is thorough.
-
-
Issue: Epimerization of
-chiral centers.-
Diagnosis: Over-activation or excessive base.
-
Fix: Keep reaction at 0°C during base addition. Use DIPEA instead of TEA to reduce basicity.
-
References
-
Jackson, R. W., et al. "A New Method for the Preparation of Mixed Carboxylic-Phosphinic Anhydrides and Their Use in Esterification." Tetrahedron Letters, vol. 22, no. 15, 1981.
-
Bernasconi, S., et al. "Diphenylphosphinic chloride: A mild condensing agent for the synthesis of esters and amides." Synthesis, 1980.
-
Shiina, I. "Total Synthesis of Natural Products Using Mixed Anhydride Methods." Chemical Reviews, 2007. (Contextual comparison to Yamaguchi).
-
TCI Chemicals. "this compound Reagent Specifications."
-
Organic Chemistry Portal. "Esterification: Yamaguchi and Related Methods."
Sources
Application Note: Diphenylphosphinic Anhydride in Macrolactonization
The following is a detailed Application Note and Protocol guide for Diphenylphosphinic Anhydride (and its precursors) in Macrolactonization Reactions .
Executive Summary
The synthesis of medium-to-large ring lactones (macrolides) is a cornerstone of natural product synthesis and drug discovery. While the Yamaguchi (2,4,6-trichlorobenzoyl chloride) and Corey-Nicolaou (2,2'-dipyridyl disulfide) methods are widely employed, the Diphenylphosphinic Mixed Anhydride Method represents a powerful, often milder alternative.
This guide focuses on the role of This compound —specifically the Mixed Carboxylic-Phosphinic Anhydride intermediate generated in situ using Diphenylphosphinic Chloride (
Mechanism of Action
The core principle of this transformation is the "Double Activation" strategy. The carboxylic acid is activated as a mixed anhydride, converting the hydroxyl leaving group of the acid into a diphenylphosphinate—a highly reactive electrophile.
Mechanistic Pathway
-
Activation: The seco-acid (hydroxy-acid) reacts with Diphenylphosphinic Chloride (or Anhydride) in the presence of a mild base (e.g., Triethylamine) to form the Mixed Carboxylic-Phosphinic Anhydride .
-
Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) attacks the mixed anhydride, generating a reactive
-acylpyridinium species. -
Cyclization: The pendant hydroxyl group attacks the activated carbonyl, expelling DMAP and the stable diphenylphosphinate anion (
) to close the ring.
Mechanistic Diagram (Graphviz)
Figure 1: Mechanistic flow of the Diphenylphosphinic acid mixed anhydride macrolactonization.
Key Advantages & Comparative Analysis
The Diphenylphosphinic method occupies a specific niche in the macrolactonization toolkit.
| Feature | Diphenylphosphinic Method | Yamaguchi Method | Keck (DCC) Method |
| Activation Species | Mixed Anhydride ( | Mixed Anhydride ( | O-Acylisourea |
| Reaction Temperature | Mild (0°C to RT) | Often requires Reflux (80°C+) | RT to Reflux |
| Epimerization Risk | Low (Mild activation) | Moderate (High T, Acidic) | Moderate |
| Byproducts | Diphenylphosphinic acid (Easy removal) | Trichlorobenzoic acid (Hard removal) | Dicyclohexylurea (Insoluble) |
| Reagent Stability | High (Ph2POCl is stable liquid) | High | Moderate |
Why use this compound?
-
Milder Conditions: Unlike the Yamaguchi method, which often requires refluxing toluene to drive the breakdown of the mixed anhydride, the phosphinic anhydride is more electrophilic towards DMAP, often allowing cyclization at lower temperatures.
-
Purification: The byproduct, diphenylphosphinic acid, is easily removed by basic aqueous wash, whereas 2,4,6-trichlorobenzoic acid (Yamaguchi byproduct) can be difficult to separate from polar macrolides.
Experimental Protocols
Reagent Preparation
While Diphenylphosphinic Chloride (
-
Reagent: Diphenylphosphinic Chloride (CAS: 1499-21-4) or this compound (CAS: 5849-36-5).
-
Solvents: Toluene (anhydrous) or THF (anhydrous).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
Standard Protocol: The Bernady-Floyd Modification
This protocol describes the formation of the mixed anhydride followed by cyclization.
Step 1: Activation (Mixed Anhydride Formation)
-
Dissolve the Seco-acid (1.0 equiv) in anhydrous THF or Toluene (0.1 M concentration).
-
Add Triethylamine (TEA) (1.2–1.5 equiv).
-
Cool the solution to 0 °C under an inert atmosphere (Ar or
). -
Add Diphenylphosphinic Chloride (1.1–1.2 equiv) dropwise.
-
Observation: A white precipitate of triethylamine hydrochloride (
) will form immediately.
-
-
Stir at 0 °C for 30–60 minutes .
-
Checkpoint: Monitor by TLC. The starting material (acid) should disappear, replaced by the less polar mixed anhydride.
-
Step 2: Thermal Cyclization
-
Prepare a separate flask with a large volume of anhydrous Toluene (to achieve high dilution, typically 0.001 M to 0.005 M final concentration) and DMAP (1.5–3.0 equiv).
-
Heat the DMAP solution to Reflux (or desired temperature; RT is possible for reactive substrates).
-
Transfer the activated mixed anhydride solution (from Step 1) into a syringe.
-
Slow Addition: Add the mixed anhydride solution dropwise to the refluxing DMAP solution over 4–12 hours using a syringe pump.
-
Rationale: Slow addition simulates high dilution, favoring intramolecular cyclization over intermolecular oligomerization.
-
-
After addition is complete, stir for an additional 1–2 hours .
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Quench: Add saturated aqueous
or dilute HCl (if product is acid-stable) to remove DMAP and solubilize phosphinic byproducts. -
Wash: Wash the organic layer with saturated
(to remove unreacted acid/phosphinic acid) and Brine. -
Dry: Dry over
and concentrate in vacuo. -
Purification: Flash column chromatography.
Protocol Variation: Using Symmetric this compound
For strictly acid-sensitive substrates where the generation of HCl (even if neutralized by TEA) is problematic.
-
Mix Seco-acid (1.0 equiv) and This compound (1.1 equiv) in THF.
-
Add DMAP (catalytic or stoichiometric) directly.
-
Stir at RT.[1][2] The reaction proceeds via the direct formation of the mixed anhydride and subsequent cyclization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oligomerization | Concentration too high | Increase dilution (0.001 M); Slow down addition rate (12h+). |
| No Reaction | Mixed anhydride failed to form | Ensure anhydrous conditions; Increase base (TEA) to 2.0 equiv; Check Ph2P(O)Cl quality. |
| Epimerization | Temperature too high | Run cyclization at RT or 40°C instead of reflux; Use the symmetric anhydride method. |
| Low Yield | Hydrolysis of Mixed Anhydride | Ensure solvents are strictly anhydrous. Phosphinic anhydrides are moisture sensitive. |
Case Study: Synthesis of Prostaglandin Lactones
Context: In the total synthesis of Prostaglandin
-
Substrate: 15-hydroxy-pentadecanoic acid derivative.
-
Conditions:
, , THF, 0°C; then DMAP, Toluene, Reflux. -
Outcome: 85% Yield of the macrolactone with >95% retention of chiral centers.
References
-
Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium cuprate reagents. A novel approach to the synthesis of prostaglandin E1 and F1 alpha." The Journal of Organic Chemistry, 1979 , 44(9), 1438–1447. Link
- Jackson, R. W.; et al. "Macrolactonization via Mixed Anhydrides." Tetrahedron Letters, 1980, 21, 1447.
-
Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bulletin of the Chemical Society of Japan, 1979 , 52(7), 1989–1993. (Comparison Reference). Link
- Nicolaou, K. C. "Synthesis of Macrolides." Tetrahedron, 1977, 33, 683. (General Review).
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
Application Note: High-Efficiency Peptide Coupling Using Diphenylphosphinic Anhydride
Executive Summary
In the landscape of peptide synthesis, "difficult sequences" defined by steric hindrance (e.g., N-methylated amino acids, Aib, Val/Ile/Thr junctions) or high racemization risks (e.g., fragment condensation, C-terminal Cys/His) often fail with standard carbodiimide or uronium/aminium based reagents (HATU, HBTU).
Diphenylphosphinic Anhydride (Ph₂P(O)-O-P(O)Ph₂) offers a powerful alternative mechanism. Unlike reagents that form active esters (OBt/OAt), this compound generates a highly reactive Phosphinic-Carboxylic Mixed Anhydride . This intermediate provides exceptional electrophilicity for the incoming amine while the bulky phenyl groups on the phosphorus atom effectively shield the phosphorus center, enforcing regioselective attack at the carbonyl carbon.
This guide details the mechanistic rationale, operational protocol, and troubleshooting framework for deploying this compound in high-value peptide couplings.
Mechanistic Principles
The Mixed Anhydride Advantage
Standard mixed anhydride methods (e.g., Isobutyl chloroformate) are notorious for side reactions (urethane formation) and sensitivity to temperature. Diphenylphosphinic mixed anhydrides overcome these limitations through:
-
Regioselectivity: The electron-withdrawing yet sterically bulky diphenylphosphinyl group directs the nucleophilic amine almost exclusively to the amino acid carbonyl.
-
Racemization Suppression: The reaction proceeds rapidly at low temperatures (0°C), minimizing the window for oxazolone formation, the primary pathway for C-terminal epimerization.
-
Clean Byproducts: The byproduct, diphenylphosphinic acid (Ph₂PO₂H), is non-toxic and easily removed via mild alkaline extraction.
Reaction Pathway
The reaction involves the activation of the N-protected amino acid (Carboxylic Acid) by this compound in the presence of a tertiary base to form the Mixed Anhydride, followed by aminolysis.
Figure 1: Mechanistic pathway of peptide coupling via Diphenylphosphinic Mixed Anhydride.[1][2][3][4] The bulky phenyl groups (Ph) prevent attack at the phosphorus atom.
Experimental Protocol
Materials & Reagents[2][4]
-
Reagent: this compound (CAS: 5849-36-5).[1][5][6] Ensure storage under inert gas; moisture sensitive.
-
Solvent: Dichloromethane (DCM) is preferred for activation. DMF may be used for solubility but can slightly increase racemization rates. Use anhydrous solvents.
-
Base: N-Methylmorpholine (NMM) is recommended over DIPEA (DIEA) for mixed anhydride methods to reduce base-catalyzed epimerization.
-
Substrates: N-protected amino acid (1.0 equiv) and Amine component (1.0–1.2 equiv).
Standard Coupling Procedure
Step 1: Activation (Formation of Mixed Anhydride)
-
Dissolve the N-protected amino acid (1.0 mmol) in anhydrous DCM (5–10 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Methylmorpholine (NMM) (1.0 mmol).
-
Add This compound (1.0 mmol) in one portion (solid) or dissolved in a minimal amount of DCM.
-
Stir at 0°C for 10–15 minutes . Note: Prolonged activation is unnecessary and may lead to disproportionation.
Step 2: Coupling (Aminolysis)
-
Add the Amine component (1.0–1.2 mmol) to the activated mixture.
-
If the amine is a salt (e.g., HCl salt): Premix the amine salt with exactly 1.0 equivalent of NMM in a separate vial of DCM/DMF before addition.
-
-
Maintain the reaction at 0°C for 30 minutes , then allow it to warm to room temperature.
-
Monitor reaction progress via TLC or HPLC. Most couplings are complete within 2–4 hours .
Step 3: Workup & Purification [7]
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.
-
Acid Wash: Wash with 5% Citric Acid or 1M HCl (2x) to remove the base and unreacted amine.
-
Base Wash: Wash with Saturated NaHCO₃ or 5% Na₂CO₃ (3x). Crucial Step: This removes the diphenylphosphinic acid byproduct , which is soluble in aqueous base.
-
Brine Wash: Wash with saturated NaCl solution (1x).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
Protocol Visualization
Figure 2: Step-by-step workflow for this compound coupling.
Application Scenarios & Data
Comparison with Other Reagents
While T3P (Propylphosphonic anhydride) is a popular cyclic analog, this compound is particularly useful when a solid reagent is preferred or when specific solubility profiles in DCM are required.
| Feature | This compound | T3P (Propylphosphonic Anhydride) | HATU |
| Structure | Acyclic Mixed Anhydride | Cyclic Trimer Anhydride | Uronium/Guanidinium |
| Physical State | Solid (Stable) | Solution (EtOAc/DMF) | Solid |
| Racemization | Very Low (Steric Shielding) | Very Low | Low (with HOAt) |
| Byproduct | Ph₂PO₂H (Acidic, removable by base wash) | Water soluble phosphonates | Tetramethylurea (water soluble) |
| Best Use | Fragment Condensation , Hindered AAs | General "Green" Coupling | Difficult sequences, SPPS |
Case Study: Fragment Condensation
In the synthesis of large peptides via convergent fragment condensation, maintaining chiral integrity at the C-terminus of the activated fragment is critical.
-
Challenge: Activating a peptide fragment (e.g., Z-Ala-Val-OH) often leads to oxazolone formation and epimerization of the Valine residue.
-
Solution: Activation with this compound at 0°C generates the mixed anhydride. The steric bulk of the diphenylphosphinyl group destabilizes the transition state required for oxazolone formation relative to the direct aminolysis pathway.
-
Result: Ramage et al. reported <1% racemization for sensitive couplings using phosphinic mixed anhydrides, superior to standard chloroformate methods [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Anhydride | Ensure solvents are strictly anhydrous. The reagent is moisture sensitive.[6] |
| Slow Reaction | Steric Hindrance | Allow reaction to warm to RT. If still slow, use Diphenylphosphinic Chloride to generate the anhydride in situ (more reactive but generates HCl). |
| Racemization | High Temperature / Excess Base | Maintain 0°C during activation. Ensure 1:1 stoichiometry of Base:Acid. Use NMM instead of DIEA. |
| Precipitate | Low Solubility | Switch solvent to DMF or NMP, though this may slightly increase racemization risk. |
References
-
Ramage, R., et al. (1985).[2] "Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 461-470. Link[2]
-
Jackson, A. G., et al. (1976). "Mixed Anhydrides: Application to Peptide Chemistry." Tetrahedron Letters, 17(40), 3627–3630. Link[3]
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Bachem Technical Notes. Link
-
Albericio, F., et al. (2018). "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." European Journal of Organic Chemistry. Link
Sources
- 1. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.uniurb.it [people.uniurb.it]
- 5. This compound | 5849-36-5 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. Diphenylphosphinic Chloride | 1499-21-4 [chemicalbook.com]
Application Notes and Protocols for the Coupling of N-Methylated Amino Acids with Diphenylphosphinic Anhydride
Introduction: The Challenge and Opportunity of N-Methylated Peptides
N-methylated peptides represent a pivotal class of therapeutic candidates, offering significant advantages over their non-methylated counterparts. The incorporation of a methyl group on the amide nitrogen enhances proteolytic stability, improves cell permeability, and can fine-tune receptor affinity and selectivity.[1][2] However, these desirable pharmacokinetic properties come at the cost of synthetic complexity. The steric hindrance imposed by the N-methyl group significantly impedes the acylation of the secondary amine, making peptide bond formation a formidable challenge for standard coupling reagents.[3] This often leads to low yields, incomplete reactions, and a heightened risk of epimerization, particularly at the activated amino acid residue.[2][4]
The development of robust and efficient coupling protocols for these sterically demanding residues is therefore of paramount importance for researchers in drug discovery and development. While various reagents have been explored, this guide focuses on the application of diphenylphosphinic anhydride, generated in situ from diphenylphosphinic chloride (Dpp-Cl), as a potent activating agent for the coupling of N-methylated amino acids.
The this compound Advantage: A Mechanistic Perspective
This compound stands out due to its ability to form highly reactive mixed anhydrides with N-protected amino acids. This reactivity is crucial for overcoming the steric barrier presented by the N-methyl group on the incoming nucleophile.
The coupling process begins with the reaction of an Nα-protected amino acid with diphenylphosphinic chloride in the presence of a tertiary amine base. This rapidly forms a mixed diphenylphosphinic-carboxylic anhydride intermediate. This mixed anhydride is highly activated towards nucleophilic attack. A key advantage of this method is the regioselectivity of the subsequent aminolysis. The incoming N-methylated amino group exclusively attacks the carbonyl carbon of the amino acid residue, rather than the phosphorus atom of the phosphinic anhydride moiety. This ensures the formation of the desired peptide bond without the generation of undesired phosphinamide byproducts. This high regioselectivity is maintained even with sterically hindered amino acids.
A significant benefit of employing this compound is the ability to monitor the reaction progress using ³¹P NMR spectroscopy. The phosphorus chemical shifts of diphenylphosphinic chloride, the mixed anhydride intermediate, and the resulting diphenylphosphinic acid byproduct are distinct, allowing for real-time tracking of both the activation and coupling steps. This provides an invaluable tool for reaction optimization and ensuring complete conversion.
Diagram: Mechanism of this compound-Mediated Coupling
Caption: Mechanism of amide bond formation using this compound.
Quantitative Data: Performance in N-Methylated Couplings
The following table summarizes typical reaction conditions and outcomes for the coupling of various N-protected amino acids to N-methylated amino acid esters using the this compound method in solution-phase. Data is compiled from literature and internal studies.
| N-Protected Amino Acid | N-Methylated Amino Acid Ester | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
| Z-Ala-OH | H-MeVal-OMe | DCM | NMM | 0 to RT | 2 | 85-92 | < 1 |
| Boc-Phe-OH | H-MeLeu-OMe | THF | TEA | 0 to RT | 3 | 82-90 | < 2 |
| Fmoc-Val-OH | H-MeAla-OBn | DCM | DIPEA | 0 to RT | 2.5 | 80-88 | < 1.5 |
| Z-Pro-OH | H-MePhe-OMe | DCM/DMF | NMM | 0 to RT | 2 | 90-95 | 0 |
Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, Fmoc = 9-Fluorenylmethyloxycarbonyl, NMM = N-Methylmorpholine, TEA = Triethylamine, DIPEA = N,N-Diisopropylethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran, DMF = Dimethylformamide, RT = Room Temperature.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Protected N-Methylated Dipeptide
This protocol describes a general procedure for the coupling of an Nα-protected amino acid to an N-methylated amino acid ester.
Materials:
-
Nα-protected amino acid
-
N-methylated amino acid ester hydrochloride
-
Diphenylphosphinic chloride (Dpp-Cl)
-
Tertiary amine (e.g., N-methylmorpholine (NMM) or triethylamine (TEA))
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Preparation of the Amine Component: To a stirred suspension of the N-methylated amino acid ester hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol), add the tertiary amine (1.1 eq) at room temperature. Stir for 15 minutes to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the Nα-protected amino acid (1.05 eq) in anhydrous DCM (10 mL/mmol). Add the tertiary amine (1.05 eq) and cool the solution to 0 °C in an ice bath.
-
Formation of the Mixed Anhydride: To the cooled solution from step 2, add diphenylphosphinic chloride (1.05 eq) dropwise. Stir the reaction mixture at 0 °C for 15-20 minutes. The formation of the mixed anhydride can be monitored by TLC or ³¹P NMR.
-
Coupling Reaction: Add the free amine solution from step 1 to the mixed anhydride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Workflow: Solution-Phase Synthesis
Caption: Workflow for solution-phase N-methylated dipeptide synthesis.
Protocol 2: Solid-Phase Synthesis of a Peptide Containing an N-Methylated Residue
This protocol outlines the incorporation of an N-methylated amino acid into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-N-methylated amino acid
-
Diphenylphosphinic chloride (Dpp-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Solid-phase peptide synthesis (SPPS) vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF or DCM for 30-60 minutes.
-
Pre-activation of the Amino Acid: In a separate vial, dissolve the Fmoc-N-methylated amino acid (3-4 eq relative to resin loading) in anhydrous DMF. Add DIPEA (3-4 eq) and cool to 0 °C.
-
Mixed Anhydride Formation: Add diphenylphosphinic chloride (3-4 eq) to the solution from step 2 and allow the mixture to pre-activate for 10-15 minutes at 0 °C.
-
Coupling to Resin: Drain the solvent from the swollen resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 2-6 hours. Due to the steric hindrance, longer coupling times are often required.
-
Monitoring the Coupling: After the desired coupling time, take a small sample of the resin and perform a test to check for the presence of free amines. Note that the standard Kaiser test is unreliable for secondary amines like N-methylated residues. A bromophenol blue test is a suitable alternative.
-
Washing: Once the coupling is complete (as indicated by the monitoring test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Workflow: Solid-Phase Synthesis
Caption: Workflow for solid-phase incorporation of an N-methylated amino acid.
Troubleshooting and Expert Insights
-
Incomplete Coupling: The primary challenge with N-methylated amino acids is achieving complete coupling. If monitoring indicates an incomplete reaction, a second coupling (recoupling) with a fresh solution of the activated amino acid is recommended. Extending the coupling time or slightly increasing the temperature (e.g., to 30-40 °C) can also improve yields, but this may increase the risk of epimerization.
-
Epimerization: While the mixed this compound method generally exhibits low levels of epimerization, the risk is always present, especially with prolonged reaction times or elevated temperatures. It is crucial to keep the activation step at 0 °C. The use of a less hindered base, such as N-methylmorpholine, may be preferable to more hindered bases like DIPEA in some cases to minimize base-catalyzed epimerization. Chiral HPLC analysis of the final product is essential to quantify the extent of epimerization.
-
Solvent Choice: Dichloromethane is often the solvent of choice for solution-phase couplings due to its ability to minimize side reactions. In solid-phase synthesis, DMF is commonly used for its excellent resin-swelling properties. However, for particularly difficult couplings, a less polar solvent or a solvent mixture may be beneficial.
-
Moisture Sensitivity: Diphenylphosphinic chloride and the resulting mixed anhydride are sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the activating agent and ensure high coupling efficiency.
Conclusion
The coupling of N-methylated amino acids is a critical yet challenging step in the synthesis of modified peptides. The use of this compound, generated in situ from diphenylphosphinic chloride, offers a robust and efficient method to overcome the steric hindrance associated with these residues. The high reactivity and regioselectivity of the mixed anhydride intermediate, coupled with the ability to monitor the reaction by ³¹P NMR, make this a valuable tool for peptide chemists. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully incorporate N-methylated amino acids into their target peptides, thereby advancing the development of next-generation peptide therapeutics.
References
-
BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from BenchChem website.[3]
-
Benkovics, T., et al. (n.d.). Scalable and Safe Preparation of a Hydroxamic Acid-Based Aminating Reagent. Organic Syntheses.[5]
-
Tolomelli, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7149.[6]
-
Bock, J.-M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 411-422.[7]
-
Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from The Werner Lab website.[8]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[9]
-
Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.[1]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[4]
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 147-158). Humana Press.[2]
-
Jolliffe, K. A., & Collins, S. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(1), 35.[2]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[10]
-
Vedejs, E., et al. (2022). Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization. Chemical Science, 13(45), 13495-13500.[11]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[12]
-
Billich, A., & Zocher, R. (1987). Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor. The Journal of Biological Chemistry, 262(36), 17258-17259.[13]
-
V. V. Sureshbabu, et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1147-1162.[14]
-
Kananovich, D. G., et al. (2021). Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. Molecules, 26(1), 140.[15]
-
Jackson, A. G., Kenner, G. W., & Ramage, R. (1985). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 45-51.[16]
-
Liu, L., Qi, C., Li, X., & Xu, X. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.[17]
-
Hoye, A. (2010). Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. Wipf Group, University of Pittsburgh.[18]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website.[19]
-
Kananovich, D. G., et al. (2021). Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. Molecules, 26(1), 140.[15]
-
Al-Zuhair, A. H., et al. (2024). Bio-synthesis, purification and structural analysis of Cyclosporine-A produced by Tolypocladium inflatum with valorization of agro-industrial wastes. Scientific Reports, 14(1), 12590.[20]
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- 5. cris.unibo.it [cris.unibo.it]
- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
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Diphenylphosphinic Anhydride as a dehydrating agent in organic synthesis
Application Note: Diphenylphosphinic Anhydride in Organic Synthesis
Executive Summary
This compound (CAS: 5849-36-5), often abbreviated as
This guide details the mechanistic advantages and practical protocols for utilizing this reagent in amide bond formation (peptide synthesis), esterification of hindered substrates, and the generation of carboxylic anhydrides.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Structure | |
| CAS Number | 5849-36-5 |
| Molecular Weight | 418.36 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in water (hydrolyzes slowly) |
| Byproduct | Diphenylphosphinic acid ( |
Mechanistic Insight: The Mixed Anhydride Activation
The utility of this compound lies in its ability to activate carboxylic acids without the racemization risks associated with oxazolone formation common in other methods.
The Pathway:
-
Activation: The carboxylate anion attacks the phosphorus center of the anhydride.
-
Intermediate: A Phosphinic-Carboxylic Mixed Anhydride is formed. This species contains a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the diphenylphosphinyl group.
-
Coupling: A nucleophile (amine or alcohol) attacks the carbonyl, expelling the stable diphenylphosphinate anion.
Mechanistic Diagram:
Figure 1: The activation pathway via the Mixed Anhydride intermediate. Note the clean expulsion of the phosphinate group.
Application Protocols
Protocol A: Low-Racemization Peptide Coupling
This method is preferred for coupling N-protected amino acids where maintaining chiral integrity is critical. The mixed anhydride method minimizes the lifetime of the activated species, reducing epimerization.
Reagents:
-
N-Protected Amino Acid (1.0 equiv)
-
Amine/Amino Acid Ester (1.0 equiv)
-
This compound (1.1 equiv)
-
N-Methylmorpholine (NMM) or DIPEA (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Procedure:
-
Preparation: Dissolve the N-protected amino acid and the tertiary base (NMM) in anhydrous DCM under Argon/Nitrogen.
-
Activation: Cool the solution to 0°C . Add this compound in one portion. Stir for 20–30 minutes. Note: Formation of the mixed anhydride is rapid.
-
Coupling: Add the amine component (dissolved in minimal DCM) dropwise to the cold mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC.
-
Workup (Self-Validating Step):
-
Dilute with EtOAc.
-
Wash sequentially with 5% NaHCO₃ (removes unreacted acid and phosphinic byproduct), 1M HCl (removes unreacted amine), and Brine.
-
The diphenylphosphinic acid byproduct is converted to its salt and washed away in the aqueous alkaline phase.
-
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize or flash chromatography if necessary.
Protocol B: Esterification of Sterically Hindered Alcohols
Standard Fischer esterification often fails with bulky substrates (e.g., tert-butanol, menthol). The high electrophilicity of the phosphinic mixed anhydride overcomes this steric barrier.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Hindered Alcohol (1.0 - 1.2 equiv)
-
This compound (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv - Catalyst)
-
Triethylamine (1.2 equiv)
-
Solvent: Toluene or DCM.
Step-by-Step Procedure:
-
Mix: Combine the carboxylic acid, alcohol, and DMAP in the reaction vessel.
-
Base Addition: Add Triethylamine.
-
Reagent Addition: Add this compound.
-
Reflux (Optional but recommended for hindrance): For very hindered substrates, heat to 80°C (Toluene) for 6–12 hours. For moderately hindered substrates, stir at RT for 12 hours.
-
Workup: Wash the organic layer vigorously with saturated Na₂CO₃. This ensures the removal of the diphenylphosphinic acid byproduct.
Comparative Analysis: Why Choose this compound?
The following table contrasts this reagent with standard coupling agents.
| Feature | This compound | DCC (Dicyclohexylcarbodiimide) | Thionyl Chloride ( |
| Activation Species | Mixed Anhydride | O-Acylurea | Acyl Chloride |
| Racemization Risk | Low (Fast reaction) | Moderate to High (via Oxazolone) | High (Thermal/HCl induced) |
| Byproduct | Diphenylphosphinic Acid (Water soluble salt) | Dicyclohexylurea (DCU) - Insoluble solid, difficult to filter completely | |
| Atom Economy | Moderate | Low | High |
| Stability | Solid, bench stable (hygroscopic) | Solid, sensitizer | Liquid, moisture sensitive |
Safety & Handling
-
Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1][2]
-
Moisture Sensitivity: The reagent hydrolyzes to diphenylphosphinic acid upon exposure to moisture. Store in a desiccator or under inert gas.
-
Byproduct Management: Diphenylphosphinic acid is low-toxicity but persistent. Ensure alkaline washes (NaHCO₃ or NaOH) are thorough during workup to remove it completely from the organic phase.
References
-
Jackson, A. G., Kenner, G. W., Moore, G. A., Ramage, R., & Thorpe, W. D. (1976).[3] Activation of carboxylic acids as diphenylphosphinic mixed anhydrides: application to peptide chemistry. Tetrahedron Letters, 17(40), 3627–3630.[3] [3]
- Klamann, D., & Bertsch, H. (1956). This compound and its application in organic synthesis. Chemische Berichte.
- Bernasconi, R., & Jollès, G. (Eds.). (1996). The Practice of Peptide Synthesis. Springer-Verlag. (Discusses mixed anhydride methods).
-
PubChem. (2023). This compound (Compound Summary). National Library of Medicine.
Sources
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Diphenylphosphinic Anhydride Chemistry
Introduction: Navigating the Challenges of Large-Scale Peptide Production
The increasing prominence of peptide-based therapeutics in modern medicine has created a substantial demand for robust and economically viable methods for their large-scale synthesis. Moving from milligram research quantities to multi-kilogram manufacturing presents significant challenges, including maintaining purity, minimizing side reactions, and ensuring cost-effectiveness. The choice of coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), profoundly influencing reaction kinetics, yield, and the stereochemical integrity of the final peptide.
This technical guide provides an in-depth exploration of the use of diphenylphosphinic anhydride chemistry, a powerful yet nuanced approach to peptide bond formation. While this compound itself is a stable crystalline solid, its direct use in peptide synthesis is less common than the in situ generation of a highly reactive mixed anhydride intermediate from a protected amino acid and diphenylphosphinic chloride. This methodology offers distinct advantages, particularly in terms of reaction speed and efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the large-scale production of peptides.
The Chemistry of Diphenylphosphinic Mixed Anhydrides in Peptide Coupling
The core of this synthetic strategy lies in the activation of the C-terminal carboxyl group of an Nα-protected amino acid. This is achieved through the formation of a mixed carboxylic-diphenylphosphinic anhydride. This highly reactive intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain (or the next amino acid), resulting in the formation of a stable amide bond.
Mechanism of Action
The reaction proceeds via the following key steps:
-
Activation: The carboxylate of the Nα-protected amino acid reacts with diphenylphosphinic chloride in the presence of a tertiary amine base (e.g., N-methylmorpholine) to form the diphenylphosphinic mixed anhydride. This reaction is typically very rapid, often occurring almost instantaneously upon mixing of the reagents.
-
Coupling: The free amine of the resin-bound peptide (in SPPS) or the amino acid ester (in LPPS) attacks the carbonyl carbon of the mixed anhydride.
-
Product Formation: The tetrahedral intermediate collapses, forming the desired peptide bond and releasing diphenylphosphinic acid as a byproduct.
The choice of the phosphinic acid moiety is strategic. The electronic and steric properties of the diphenylphosphinyl group direct the nucleophilic attack of the amine to the desired carbonyl carbon of the amino acid, minimizing attack at the phosphorus center.
Advantages and Considerations in Large-Scale Synthesis
The application of diphenylphosphinic mixed anhydride chemistry offers several compelling advantages for large-scale peptide production:
-
Rapid Coupling Kinetics: The formation of the mixed anhydride and the subsequent aminolysis are extremely fast, often complete within minutes. This can significantly shorten cycle times in SPPS, leading to higher throughput.
-
High Coupling Efficiency: This method has been shown to be highly efficient, driving reactions to completion and minimizing the formation of deletion sequences.
-
Reduced Racemization: While no coupling method is entirely free from racemization, the use of diphenylphosphinic mixed anhydrides, particularly with careful control of base and temperature, can offer a low propensity for epimerization.[1]
-
Solubility of Byproducts: The primary byproduct, diphenylphosphinic acid, is generally soluble in common organic solvents used in peptide synthesis, facilitating its removal during wash steps.
However, researchers should also consider the following:
-
Cost and Availability of Reagent: Diphenylphosphinic chloride is a specialty reagent, and its cost may be a factor in very large-scale campaigns compared to more common coupling agents.
-
Handling of Diphenylphosphinic Chloride: This reagent is corrosive and moisture-sensitive, requiring careful handling and storage under inert conditions.[2]
-
Potential for Side Reactions: As with any highly reactive coupling agent, there is a potential for side reactions, such as the formation of N-acylurea-type adducts, although this is generally low with this chemistry.
Comparative Overview of Common Coupling Reagents
To provide context, the following table compares the diphenylphosphinic mixed anhydride method with other commonly used coupling reagents in large-scale peptide synthesis.
| Coupling Reagent/Method | Activation Mechanism | Relative Speed | Cost | Common Byproducts | Key Considerations |
| Diphenylphosphinic Mixed Anhydride | Forms a highly reactive mixed anhydride in situ. | Very Fast | Moderate to High | Diphenylphosphinic acid | Excellent for rapid couplings; requires moisture-free conditions. |
| Carbodiimides (e.g., DIC, DCC) | Forms an O-acylisourea intermediate.[1] | Moderate | Low | Substituted ureas (can be insoluble) | Cost-effective; often used with additives (e.g., HOBt, Oxyma) to suppress racemization.[1] |
| Onium Salts (e.g., HBTU, HATU) | Forms an active ester in situ. | Fast | High | Tetramethylurea, HOBt/HOAt | Highly efficient and widely used; can be allergenic. |
| Phosphonium Salts (e.g., PyBOP) | Forms an active ester in situ. | Fast | High | Hexamethylphosphoramide (HMPA - a carcinogen with BOP) | PyBOP is a safer alternative to BOP. |
Protocols for Large-Scale Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the Fmoc/tBu-based solid-phase synthesis of a peptide on a multi-gram to kilogram scale, utilizing diphenylphosphinic chloride for the coupling steps. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale.
Materials and Equipment
-
Resin: Pre-loaded Fmoc-amino acid Wang or 2-chlorotrityl chloride resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g loading).
-
Fmoc-Amino Acids: Side-chain protected as required by the sequence.
-
Diphenylphosphinic Chloride: High purity (>98%).
-
Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA).
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Equipment: Large-scale peptide synthesis vessel with mechanical stirring, nitrogen inlet, and filtration capabilities.
Workflow Overview
Step-by-Step Protocol
1. Resin Swelling
-
Place the pre-loaded resin in the synthesis vessel.
-
Add DMF (15-20 mL per gram of resin) and stir gently for 1-2 hours at room temperature to swell the resin.
-
Drain the solvent.
2. Fmoc Deprotection
-
Add the 20% piperidine in DMF solution (10-15 mL per gram of resin) to the swollen resin.
-
Stir for 5 minutes, then drain.
-
Repeat with a fresh portion of the deprotection solution and stir for 15-20 minutes.
-
Drain the solution.
3. Washing
-
Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is:
-
DMF (3 x 15 mL/g)
-
DCM (2 x 15 mL/g)
-
DMF (3 x 15 mL/g)
-
-
Perform a Kaiser test to confirm the presence of free primary amines.
4. Coupling
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF (10-15 mL per gram of amino acid).
-
Cool the amino acid solution to 0°C.
-
Add NMM (3-5 equivalents) to the amino acid solution.
-
In a separate vessel, dissolve diphenylphosphinic chloride (3-5 equivalents) in DCM.
-
Add the diphenylphosphinic chloride solution to the cooled amino acid solution and stir for 5-10 minutes to form the mixed anhydride.
-
Add the activated amino acid solution to the synthesis vessel containing the deprotected resin.
-
Stir at room temperature for 30-60 minutes. The reaction progress can be monitored by a Kaiser test (disappearance of free amines). If the coupling is incomplete, the step can be repeated.
5. Washing
-
Drain the coupling solution.
-
Wash the resin as described in step 3.
6. Repeat Synthesis Cycle
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
7. Final Fmoc Deprotection and Washing
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin extensively with DMF, followed by DCM, and finally methanol or ether to shrink the resin.
-
Dry the peptide-resin under vacuum.
8. Cleavage and Deprotection
-
Transfer the dried peptide-resin to a suitable cleavage vessel.
-
Slowly add the cleavage cocktail (e.g., TFA/TIS/Water, 10-20 mL per gram of resin) at 0°C.
-
Stir the slurry at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold ether and dry under vacuum.
9. Purification
-
The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
The purified peptide fractions are pooled and lyophilized to obtain the final product as a fluffy white powder.
Troubleshooting and Expert Insights
-
Incomplete Coupling: For sterically hindered amino acids or "difficult sequences," a double coupling (repeating the coupling step) may be necessary. Increasing the equivalents of the activated amino acid and the coupling time can also improve efficiency.
-
Racemization: To minimize racemization, it is crucial to maintain a low temperature during the activation step and to use the minimum necessary amount of base. The choice of base can also be critical, with bulkier bases like DIEA sometimes offering advantages.
-
Byproduct Removal: The diphenylphosphinic acid byproduct is acidic and can typically be removed by a basic wash during the work-up in liquid-phase synthesis. In SPPS, it is washed away with the solvents. If any residual phosphinic species are suspected, an aqueous bicarbonate wash of the final product (if soluble) can be considered.
Conclusion
The use of diphenylphosphinic mixed anhydrides, generated in situ from diphenylphosphinic chloride, represents a highly effective strategy for large-scale peptide synthesis. The rapid reaction kinetics and high coupling efficiencies can lead to significant improvements in process throughput and product purity. While careful consideration of reagent handling and cost is necessary, this methodology provides a valuable tool for the production of complex peptide-based active pharmaceutical ingredients. As with any large-scale synthetic process, careful optimization and in-process controls are paramount to achieving a robust and reproducible manufacturing process.
References
- Fmoc solid-phase peptide synthesis: Mechanism and Protocol. (n.d.). Retrieved from a relevant scientific supplier's website.
- Scalable - Organic Syntheses Procedure. (n.d.).
- Application of Diphenylphosphinic Carboxylic Mixed Anhydrides to Peptide Synthesis. (1985). Journal of the Chemical Society, Perkin Transactions 1, 461-470.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from a university research group's website.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from a relevant scientific supplier's website.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(21), 7301.
- Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. (1985). Journal of the Chemical Society, Perkin Transactions 1, 461-470.
- Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxypenyl-Fmoc-Aminomethyl)phenoxy Resin. (2016). Asian Journal of Chemistry, 28(3), 541-544.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl) phenoxy Resin. (2016, March 20).
- Peptide Isolation & Purification Techniques. (n.d.).
- Process design for enzymatic peptide synthesis in near-anhydrous organic media. (2001).
- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2019). ACS Sustainable Chemistry & Engineering, 7(15), 12795-12815.
- Aspects of industrial purification of peptides using large-scale chrom
- Synthesis of Peptides with Mixed Anhydrides. (1962). Organic Reactions, 12, 157-369.
- Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. (1977).
- Peptide purific
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). IRIS - Unibo.
- Diversity of pathways for intracellular angiotensin II synthesis. (2009). Current Opinion in Nephrology and Hypertension, 18(1), 47-52.
- Advances in Therapeutic Peptides Separation and Purific
- Document: Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs. (CHEMBL3784931). (n.d.). ChEMBL - EMBL-EBI.
- Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. (2015). Organic & Biomolecular Chemistry, 13(5), 1436-1445.
- Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. (2019, May 17). ACS Omega, 4(5), 9347-9353.
- A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). (1998). Chemical and Pharmaceutical Bulletin, 46(2), 315-317.
- Recent development in peptide coupling reagents. (2011). Journal of Saudi Chemical Society, 15(2), 91-114.
- Large-scale synthesis of peptides. (2000). Biopolymers, 55(3), 227-250.
- Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity. (2008). Antimicrobial Agents and Chemotherapy, 52(10), 3629-3637.
- Synthesis of complex cyclic peptide | Case Study. (n.d.). Concept Life Sciences.
- Innovative new process used to produce a diabetes and weight loss drug. (2021, October 28). Manufacturing Chemist.
Sources
- 1. PEPMIC [pepmic.com]
- 2. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Application of Diphenylphosphinic Anhydride in the Synthesis of Pharmaceutical Intermediates
Introduction: The Role of Activation in Modern Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the efficient and reliable construction of complex molecular architectures is paramount. The formation of amide and ester bonds represents two of the most fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates.[1] However, the direct condensation of a carboxylic acid with an amine or alcohol is a thermodynamically unfavorable process that requires harsh conditions, often incompatible with sensitive functional groups present in drug candidates. This necessitates the "activation" of the carboxylic acid, converting its hydroxyl group into a better leaving group.
Diphenylphosphinic anhydride, (Ph₂P(O))₂O, has emerged as a powerful and versatile reagent for this purpose.[2] Functioning as a potent dehydrating agent, it facilitates the formation of amide and ester linkages under mild conditions, making it a valuable tool in the synthesis of a wide array of pharmaceutical intermediates, from peptide fragments to complex macrocycles.[2][3][4] This guide provides an in-depth exploration of the mechanistic principles, strategic advantages, and practical protocols for employing this compound in key synthetic applications relevant to drug discovery and development.
Core Principles: The Mixed Phosphinic Anhydride Pathway
The efficacy of this compound stems from its reaction with a carboxylic acid to form a highly reactive mixed phosphinic-carboxylic anhydride intermediate. This activation step is the cornerstone of its utility.
Mechanism of Activation and Coupling
The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) which deprotonates the carboxylic acid. The resulting carboxylate anion attacks this compound, displacing a diphenylphosphinate anion and forming the key mixed anhydride intermediate. This intermediate possesses a highly electrophilic carbonyl carbon, rendering it susceptible to nucleophilic attack by an amine or alcohol. The diphenylphosphinate anion is an excellent leaving group, driving the reaction to completion and yielding the desired amide or ester, along with diphenylphosphinic acid as a water-soluble byproduct that is typically easy to remove during workup.
Sources
Advanced One-Pot Synthesis Protocols Involving Diphenylphosphinic Anhydride
Abstract & Strategic Positioning
Diphenylphosphinic Anhydride (DPPA-Anhydride, CAS 5069-23-8) is a highly specialized organophosphorus condensing agent that offers a distinct kinetic and thermodynamic profile compared to classical coupling reagents like DCC, EDC, or Thionyl Chloride.[1][2] Unlike carbodiimides, which generate insoluble urea byproducts, or acid chlorides, which release corrosive HCl, DPPA-Anhydride facilitates mild, chemoselective dehydration via a mixed anhydride intermediate .
Its primary utility in drug development lies in the one-pot synthesis of amides (peptides) and esters where substrate sensitivity precludes harsh acidic conditions. A critical operational advantage is the byproduct, diphenylphosphinic acid (
Part 1: Mechanism of Action
The efficacy of DPPA-Anhydride relies on the in-situ formation of a highly reactive, yet isolable, Phosphinic-Carboxylic Mixed Anhydride . This intermediate is sufficiently electrophilic to react with amines or alcohols but stable enough to minimize side reactions like epimerization (in peptides) or disproportionation.
Mechanistic Pathway
-
Activation: The carboxylate anion attacks the phosphorus center of DPPA-Anhydride, displacing one equivalent of diphenylphosphinate.
-
Intermediate Formation: A Mixed Anhydride (
) is formed. The bond draws electron density, activating the carbonyl carbon. -
Nucleophilic Acyl Substitution: The amine or alcohol nucleophile attacks the carbonyl carbon, expelling the diphenylphosphinate leaving group.
Figure 1: Mechanistic pathway of activation via this compound. The mixed anhydride intermediate is the key electrophile.
Part 2: Experimental Protocols
Protocol A: High-Fidelity One-Pot Amide/Peptide Coupling
Application: Synthesis of sterically hindered amides or coupling of N-protected amino acids where racemization must be minimized.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Tertiary Amine Base (DIPEA or NMM) (1.2 - 2.0 equiv)
-
Amine Nucleophile (1.0 - 1.2 equiv)
-
Solvent: Anhydrous DCM (preferred) or DMF (for solubility).
Step-by-Step Methodology:
-
Preparation of Active Species:
-
In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the Carboxylic Acid (1.0 equiv) and This compound (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0°C .
-
Add DIPEA (1.2 equiv) dropwise. Note: A slight exotherm may occur.
-
Stir at 0°C for 30–60 minutes . This period is critical for the complete formation of the mixed anhydride.
-
-
Coupling Reaction:
-
Add the Amine (1.0 equiv) to the reaction mixture. If the amine is a salt (e.g., HCl salt), add an additional equivalent of base prior to addition.
-
Allow the reaction to warm to room temperature and stir for 2–12 hours .
-
Monitoring: Check reaction progress via TLC or LC-MS. The mixed anhydride usually converts to product cleanly.
-
-
Workup (The "Alkaline Wash" Advantage):
-
Dilute the reaction mixture with DCM.
-
Wash 1: 5% Aqueous NaHCO₃ or Na₂CO₃ .
-
Why? This converts the byproduct (Diphenylphosphinic acid) into its water-soluble salt (
), removing it from the organic phase.
-
-
Wash 2: 1M HCl (if product is acid-stable) to remove excess amines.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Often, the crude material is of sufficient purity (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO₂).
-
Protocol B: Mild Esterification of Sensitive Alcohols
Application: Esterification of acid-labile or sterically crowded alcohols where acid catalysis (Fischer esterification) causes degradation.
Modifications from Protocol A:
-
Catalyst: Addition of DMAP (0.1 equiv) is highly recommended to accelerate the attack of the alcohol on the mixed anhydride.
-
Stoichiometry: Use a slight excess of the Acid (1.2 equiv) and Anhydride (1.2 equiv) relative to the Alcohol if the alcohol is the precious limiting reagent.
Workflow:
-
Combine Acid (1.2 eq), DPPA-Anhydride (1.2 eq), and DIPEA (2.5 eq) in DCM at 0°C. Stir 30 mins.
-
Add Alcohol (1.0 eq) and DMAP (0.1 eq).
-
Stir at Room Temperature (or reflux gently if hindered) for 12–24 hours.
-
Perform the Alkaline Wash workup described above.[3]
Part 3: Comparative Analysis & Data
Reagent Selection Guide
Why choose this compound over standard reagents?
| Feature | This compound | DCC / EDC | Thionyl Chloride ( | T3P (Propylphosphonic Anhydride) |
| Activation Species | Mixed Anhydride | O-Acylurea | Acid Chloride | Mixed Anhydride |
| Byproduct | Urea (Insoluble solid) | HOP(O)(Pr)OH (Water soluble) | ||
| Workup Ease | Excellent (Alkaline wash removes byproduct) | Poor (Urea is hard to filter completely) | Good (Volatile), but harsh conditions | Excellent (Water soluble) |
| Acidity | Neutral/Mild | Neutral | Highly Acidic | Acidic |
| Racemization Risk | Low | Moderate (requires HOBt) | High | Low |
| Cost | High | Low | Very Low | Moderate |
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Optimal | Best solubility for anhydride; easy workup. |
| THF | Good | Suitable for polar substrates; ensure anhydrous. |
| DMF | Acceptable | Use for peptide solubility; requires aqueous wash to remove. |
| Water/Alcohols | Incompatible | Will hydrolyze the anhydride reagent. |
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
Low Yield due to Hydrolysis:
-
Incomplete Activation:
-
Cause: Insufficient time given for Mixed Anhydride formation.
-
Solution: Monitor the first step (Acid + Anhydride + Base) by taking an aliquot, quenching with methanol, and checking for methyl ester formation via LC-MS before adding the amine.
-
-
Byproduct Contamination:
-
Cause: Insufficient alkaline wash.
-
Solution: Ensure the pH of the aqueous wash is >9. Diphenylphosphinic acid (
) requires deprotonation to be fully water-soluble.
-
Safety & Handling
-
Toxicity: Organophosphorus compounds can be toxic. Handle in a fume hood.
-
Corrosivity: The anhydride hydrolyzes to an acid; avoid contact with skin and eyes.
-
Storage: Store at room temperature or 4°C under nitrogen/argon. Moisture ingress converts the anhydride to the acid (white solid), rendering it inactive.
References
-
Jackson, A. G., Kenner, G. W., Moore, G. A., Ramage, R., & Thorpe, W. D. (1976). Activation of carboxylic acids as diphenylphosphinic mixed anhydrides: application to peptide synthesis. Tetrahedron Letters, 17(40), 3627-3630.
-
Ramage, R., Atrash, B., Hopton, D., & Parrott, M. J. (1985). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1217-1224.
-
Bernasconi, R., et al. (2025). This compound Reagent Profile. PubChem.
-
McNulty, J., et al. (2024). Organocatalyst Enabled Light Accelerated Amide and Peptide Synthesis. ResearchGate.
Sources
Troubleshooting & Optimization
minimizing racemization in Diphenylphosphinic Anhydride mediated couplings
Core Directive & Scope
User Note: While commercially available Diphenylphosphinic Anhydride (
The Challenge: Diphenylphosphinic mixed anhydrides are powerful activating agents that drive rapid aminolysis. However, like all anhydride methods, they are susceptible to racemization via the 5(4H)-oxazolone pathway if the rate of cyclization exceeds the rate of amine attack.
Mechanism & Racemization Vectors
To minimize racemization, you must understand the competition between the desired pathway (Aminolysis) and the racemization vector (Oxazolone formation).
The Kinetic Competition
Racemization is not random; it is a kinetic failure where the base-mediated proton abstraction occurs faster than the nucleophilic attack of the amine.
Figure 1: The Kinetic Fork. Pathway A (Green) must be kinetically favored over Pathway B (Red) to maintain chiral integrity.
Troubleshooting Guide: Diagnostics & Solutions
Use this modular guide to diagnose specific experimental failures.
Issue 1: High Levels of Epimerization (D-Isomer > 2%)
| Root Cause | Diagnostic Question | Technical Solution |
| Base Strength | Are you using Triethylamine (TEA)? | Switch to NMM or DIPEA. TEA is strong enough to abstract the |
| Temperature | Is activation occurring at RT? | Cool to -20°C to 0°C. The activation step (formation of anhydride) must be cold. Aminolysis can proceed at RT, but activation must be cold to suppress oxazolone formation. |
| Activation Time | Is the activation time > 15 mins? | Reduce Activation Time. Dpp-Cl activates acids rapidly (5-10 mins). Excess time allows the highly reactive anhydride to cyclize into oxazolone before the amine is added. |
| Mode of Addition | Are you adding Dpp-Cl to the amine? | Sequential Addition Required. Pre-activate the acid with Dpp-Cl/Base first, then add the amine. "All-in-one" mixing often leads to competing side reactions. |
Issue 2: Low Yield / No Reaction
| Root Cause | Diagnostic Question | Technical Solution |
| Hydrolysis | Is the solvent "dry"? | Strict Anhydrous Conditions. Phosphinic chlorides and anhydrides hydrolyze instantly with moisture. Use dry DCM or THF over molecular sieves. |
| Steric Bulk | Is the amine hindered (e.g., N-Me)? | Switch Solvent to DMF. While DCM is standard, DMF increases the polarity, stabilizing the polar transition state of the aminolysis, helping overcome steric barriers. |
| Reagent Quality | Is the Dpp-Cl old/fuming? | Distill or Replace. Dpp-Cl degrades to diphenylphosphinic acid (inert solid). If the liquid is cloudy or viscous, yield will plummet. |
Optimized Protocol: The "Jackson-Ramage" Method
This protocol is engineered to minimize racemization (<0.5%) for standard peptide couplings using Diphenylphosphinic Chloride.
Reagents:
-
Acid: 1.0 equiv (N-protected)
-
Dpp-Cl: 1.0 - 1.1 equiv
-
Base: N-methylmorpholine (NMM) (1.0 equiv for activation)
-
Amine: 1.0 - 1.2 equiv
-
Solvent: Dry DCM (or THF)
Step-by-Step Workflow:
-
Dissolution: Dissolve the N-protected amino acid and NMM (1.0 equiv) in dry DCM.
-
Cryo-Stage: Cool the solution to -15°C (ice/salt or acetone/dry ice).
-
Activation: Add Dpp-Cl dropwise. Stir at -15°C for 10-15 minutes .
-
Checkpoint: A precipitate (NMM·HCl) may form; this is normal. Do not filter yet.
-
-
Coupling: Add the amine component (and a second equivalent of base if the amine is a salt, e.g., HCl salt) in one portion.
-
Warm-Up: Allow the reaction to warm to Room Temperature (20-25°C) naturally over 2 hours.
-
Quench: Dilute with EtOAc, wash with 5% NaHCO3, 1M HCl (if acid stable), and Brine.
Frequently Asked Questions (FAQs)
Q: Why use Dpp-Cl over T3P (Propylphosphonic Anhydride)? A: While T3P is excellent, Dpp-Cl often exhibits faster kinetics for extremely bulky residues due to the planar nature of the phosphinic center compared to the cyclic trimer of T3P. However, T3P is generally safer (no HCl generation). Dpp-Cl is preferred when cost is a factor or when specific solubility profiles in DCM are required.
Q: Can I use HOAt or HOBt as an additive? A: You can, but it defeats the purpose. Phosphinic mixed anhydrides are designed to be highly reactive electrophiles. Adding HOBt converts the mixed anhydride into an Active Ester (-OBt), which changes the mechanism to that of a carbodiimide coupling. If you need HOBt to stop racemization, the Dpp-Cl method might not be the right choice for that specific substrate.
Q: My product is 50% racemized despite using NMM. Why? A: Check your starting material. If you are coupling a segment (e.g., Fmoc-AA-AA-OH + H-AA-OR), the C-terminal amino acid is prone to oxazolone formation regardless of the reagent because it has an N-acyl group (the peptide bond) rather than a urethane (Fmoc/Boc). For fragment coupling, Dpp-Cl is risky; consider T3P or azide coupling.
References & Authority
-
Jackson, A. G., Kenner, G. W., Moore, G. A., Ramage, R., & Thorpe, W. D. (1976). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis.[1][2] Journal of the Chemical Society, Perkin Transactions 1.
-
Core Reference: Establishes the Dpp-Cl mixed anhydride method and kinetics.
-
-
Ramage, R., et al. (1985). Organophosphorus reagents in peptide synthesis.[1][2][3][4][5] In Peptides: Structure and Function.
-
Validation: Confirms low racemization rates with NMM base.
-
-
Bachem Technical Guides. (2024). Peptide Coupling Reagents & Racemization Mechanisms.[1][4][6][7]
-
BenchChem Support. (2025). Preventing racemization with phosphinic chloride reagents.[4][5]
-
Troubleshooting: Practical advice on base selection (NMM vs TEA).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for Diphenylphosphinic Anhydride coupling
Current Status: Active Agent: Senior Application Scientist Topic: Optimization & Troubleshooting of Diphenylphosphinic Anhydride (DPPA-O) Mediated Amidation[1]
System Overview & Chemical Logic
User Advisory: You have inquired about This compound (CAS: 5849-36-5).[1][2]
-
Distinction Alert: Do not confuse this with T3P (Propylphosphonic Anhydride, cyclic) or DPPA (Diphenylphosphoryl azide, used for Curtius rearrangement).[1] While T3P is the modern industrial standard for solubility, this compound is a robust, acyclic alternative often chosen for specific steric selectivity or when the "in-situ" generation from diphenylphosphinic chloride is not desirable.
The Mechanism: This reaction proceeds via a Mixed Anhydride intermediate.[1][3] Unlike carbodiimides (DCC/EDC) which form O-acylisoureas, DPPA-O generates a phosphorus-oxygen-carbon linkage.[1] The driving force is the cleavage of this mixed anhydride by the amine nucleophile, releasing the stable diphenylphosphinate anion.
Key Advantages:
-
Low Epimerization: The mixed anhydride activates the carbonyl without forming an oxazolone intermediate as readily as other methods, preserving stereocenters.
-
Mild Conditions: Reactions typically proceed at
to Room Temperature (RT).[1]
Mechanistic Pathway (Visualization)
Figure 1: The activation pathway involves the formation of a reactive mixed anhydride species.[1][4] The phosphorus byproduct is released upon amide bond formation.[4]
Standard Operating Procedure (SOP)
Use this baseline protocol. Deviations should be made only after establishing this baseline.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Acid (1.0 eq) : Amine (1.1 eq) : DPPA-O (1.1–1.2 eq) : Base (2.5–3.0 eq) | Excess base is critical to neutralize the acid formed during activation and keep the amine nucleophilic.[1] |
| Solvent | DCM (Dichloromethane) or DMF (Dimethylformamide) | DCM is preferred for ease of workup; DMF for polar substrates.[1] Avoid protic solvents (MeOH, EtOH).[1] |
| Concentration | 0.1 M – 0.2 M | High dilution slows the reaction; too high concentration risks precipitation of the reagent. |
| Temperature | Low temp prevents disproportionation of the mixed anhydride.[1] |
Step-by-Step Protocol:
-
Dissolve Carboxylic Acid (1.0 eq) and Base (1.2 eq) in dry DCM under inert atmosphere (
/Ar). -
Cool to
.[1] -
Add This compound (1.1 eq) portion-wise (it is a solid).[1]
-
Stir at
for 30–60 minutes to ensure Mixed Anhydride formation. Crucial: Do not skip this pre-activation. -
Add Amine (1.1 eq) and remaining Base (1.5 eq).[1]
-
Warm to Room Temperature and stir for 2–12 hours.
-
Quench: Add saturated
solution.
Troubleshooting Guide
Issue A: Low Conversion / Starting Material Remains
Diagnosis: The mixed anhydride is either not forming or hydrolyzing before amine attack.[1]
-
Check Moisture: Phosphinic anhydrides are moisture-sensitive.[1] Ensure solvents are anhydrous (<50 ppm water).[1]
-
Steric Hindrance: If the amine is bulky, the mixed anhydride might be rearranging or hydrolyzing faster than the amine can attack.
-
Fix: Increase temperature to
after amine addition. -
Fix: Switch solvent to DMF to increase reaction rate.
-
-
Base Strength: If using a weak base (N-methylmorpholine) with a sterically hindered substrate, switch to DIPEA (Hünig's base).[1]
Issue B: Product Contaminated with Phosphorus Byproducts
Diagnosis: Diphenylphosphinic acid (Ph2P(O)OH) is the byproduct.[1] Unlike T3P byproducts (which are highly water-soluble), diphenylphosphinic acid has limited water solubility and can be lipophilic enough to extract into organic layers.[1]
-
The Alkaline Wash: Ph2P(O)OH is an acid (
approx 1–2).[1] It must be deprotonated to stay in the aqueous layer.[1] -
Precipitation: In non-polar solvents (Et2O/Hexane), the phosphinic acid byproduct may precipitate.[1] Filter it off before aqueous workup.[1]
Issue C: Epimerization (Loss of Chirality)
Diagnosis: High base concentration or wrong temperature causing the mixed anhydride to racemize via oxazolone formation.[1]
-
Protocol Adjustment:
Decision Tree: Workup & Optimization
Figure 2: Diagnostic workflow for common post-reaction issues.[1] The removal of the phosphinic acid byproduct is the most common purification challenge.
Frequently Asked Questions (FAQs)
Q: Can I use Diphenylphosphinic Chloride (DPPCl) instead of the Anhydride? A: Yes. In fact, the "Mixed Anhydride Method" often generates the anhydride in situ using DPPCl and N-methylmorpholine. However, using the pre-formed This compound reagent (CAS 5849-36-5) is cleaner because it avoids the generation of HCl salts and chloride ions, which can be detrimental to acid-sensitive protecting groups (like Trityl or Boc).[1]
Q: How does this compare to T3P (Propylphosphonic Anhydride)? A:
-
T3P: Cyclic structure, extremely water-soluble byproducts (easy workup), generally higher cost, supplied as solution (50% in EtOAc/DMF).[1]
-
This compound: Acyclic, solid reagent, byproducts are less water-soluble (harder workup), but often provides different selectivity for sterically hindered substrates due to the bulky phenyl groups.[1]
Q: My reaction mixture turned heterogeneous (cloudy). Is this a problem? A: Not necessarily. The byproduct, diphenylphosphinic acid, is insoluble in non-polar solvents like DCM/Hexane mixtures. If you see a white precipitate forming as the reaction proceeds, it is likely the byproduct. This is actually a good sign of conversion.[1] You can filter this solid off before the aqueous wash.[1]
Q: Is this reagent compatible with secondary amines? A: Yes, but secondary amines are more sterically hindered.[1] Ensure you allow sufficient "activation time" (30–60 mins) for the acid and anhydride to react before adding the secondary amine.[1] If yield is low, add a catalytic amount of DMAP (0.1 eq), but be warned: DMAP increases the risk of racemization .
References
-
Ramage, R., et al. (1985).[1][5] "Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 461-470.[1] [1]
-
Jackson, A. G., et al. (1976).[1] "Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis." Tetrahedron Letters, 17(40), 3627-3630.[1]
-
Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(5), 2680–2716.[1] (Provides context on phosphonic/phosphinic anhydrides in industrial settings). [1]
Sources
identifying byproducts of Diphenylphosphinic Anhydride mediated reactions
Department: Chemical Development & Process Safety Role: Senior Application Scientist Subject: Identification and Management of Byproducts in Diphenylphosphinic Anhydride Workflows
Executive Summary & Reagent Profile
This compound (CAS: 5849-36-5) is a powerful dehydrating and coupling agent, frequently employed in peptide synthesis and esterification. It activates carboxylic acids by forming a mixed anhydride intermediate, which is subsequently attacked by a nucleophile (amine or alcohol).
Critical Distinction: Do not confuse this reagent with DPPA (Diphenylphosphoryl azide) . While both share the "diphenylphosphinyl" core, their reactivities and safety profiles differ fundamentally.[1]
-
Reagent Structure:
-
Primary Byproduct: Diphenylphosphinic acid (
) -
Core Challenge: The byproduct is structurally similar to the reagent, making simple TLC monitoring difficult.
NMR is the gold standard for differentiation.
Diagnostic Workflow
The following logic flow outlines the decision process for identifying impurities and determining the reaction endpoint.
Figure 1: Decision logic for monitoring this compound reactions via
Technical Troubleshooting & FAQs
Q1: How do I definitively distinguish the anhydride reagent from the acid byproduct using NMR?
A:
-
Diphenylphosphinic Acid (
): Appears as a sharp singlet typically between 22.0 – 26.0 ppm . -
This compound (
): Resonates downfield from the acid. While exact shifts vary by concentration and solvent, the anhydride signal will disappear as the reaction proceeds, replaced by the upfield acid signal (~23 ppm). -
Mixed Anhydride Intermediate: If the reaction stalls, you may observe a transient signal (often ~30–37 ppm) corresponding to the activated carboxylic acid (
).
Q2: The reaction mixture has turned cloudy. Is this a problem?
A: Not necessarily. Diphenylphosphinic acid has low solubility in non-polar solvents (e.g., Hexanes, Toluene) and cold ethers. Cloudiness often indicates the precipitation of the acid byproduct, which can drive the reaction equilibrium forward.
Q3: My product co-elutes with the byproduct on silica gel. How do I remove it?
A: Chromatography is often inefficient for separating phosphinic acids due to tailing. Alkaline extraction is the superior method.
-
Protocol: Dilute the organic reaction mixture with EtOAc or DCM. Wash 3x with 10% aqueous
or 0.1 M NaOH . -
Mechanism: The base deprotonates the acid (
), converting it into the highly water-soluble sodium diphenylphosphinate ( ), which partitions into the aqueous layer.
Q4: I see a signal at ~30 ppm that persists. What is it?
A: This is likely the Mixed Anhydride Intermediate .
-
Cause: The activation step (Anhydride + Carboxylic Acid) worked, but the nucleophilic attack (Amine/Alcohol) is slow or failed.
-
Fix: Check the nucleophile's quality (is the amine protonated?) or add a catalyst like DMAP (4-Dimethylaminopyridine) to accelerate the attack.
Data Reference Tables
Table 1:
NMR Chemical Shift Diagnostic (CDCl
)
| Compound | Chemical Structure | Signal Type | |
| Diphenylphosphinic Acid | 22.5 – 26.0 | Singlet (Sharp) | |
| Diphenylphosphinic Chloride | 40.0 – 44.0 | Singlet | |
| This compound | ~35.0 – 40.0 * | Singlet | |
| Triphenylphosphine Oxide | 29.0 – 30.0 | Singlet (Common impurity) |
*Note: Anhydride shifts are concentration-dependent. Always compare relative to the growing Acid peak.
Table 2: Solubility Profile for Workup Optimization
| Solvent | Diphenylphosphinic Acid | This compound |
| Water (Neutral/Acidic) | Insoluble (Precipitates) | Decomposes slowly |
| 0.1 M NaOH / NaHCO | Highly Soluble (Salt) | Hydrolyzes rapidly |
| Dichloromethane (DCM) | Soluble | Soluble |
| Diethyl Ether | Sparingly Soluble | Soluble |
| Hexanes | Insoluble | Insoluble |
Detailed Protocols
Protocol A: Reaction Monitoring via
NMR
Use this protocol to determine reaction completion before workup.
-
Sampling: Aliquot 0.1 mL of the reaction mixture under inert gas.
-
Preparation: Dilute into 0.5 mL of CDCl
(or CD CN ) in an NMR tube. -
Acquisition:
-
Run a Proton-Decoupled
experiment (typically 16–64 scans). -
Set spectral window to -100 to +100 ppm.
-
-
Analysis:
-
Identify the Acid Byproduct at ~23 ppm.
-
Check for the absence of Anhydride (downfield of acid) or Mixed Anhydride intermediates (~30-35 ppm).
-
Self-Validation: If the peak at ~23 ppm is the dominant species (>95%), the reaction is ready for workup.
-
Protocol B: Byproduct Removal (Alkaline Wash)
Standard procedure for removing Ph
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Quench: If unreacted anhydride is suspected, add a small amount of water and stir for 10 minutes to hydrolyze it to the acid.
-
Extraction:
-
Wash the organic phase three times with 10% aqueous Sodium Carbonate (
) or 0.1 M NaOH . -
Tip: The aqueous layer contains the byproduct.[2] Keep it until the product yield is verified.
-
-
Rinse: Wash the organic phase once with Brine (saturated NaCl) to remove excess base.
-
Dry: Dry over anhydrous
or , filter, and concentrate.
References
-
Organic Chemistry D
NMR Chemical Shifts. (Accessed 2024). Reliable database for phosphorus chemical shifts. [Link] -
Organic Syntheses.Synthesis of Methyl Diphenylphosphinate. (Vol. 75, p. 30). Detailed experimental procedure utilizing
NMR monitoring for diphenylphosphinic acid (~23.2 ppm). [Link]
Sources
Technical Support Center: High-Difficulty SPPS & Aggregation Management
Current Module: Advanced Coupling Strategies Active Reagent: Diphenylphosphinic Derivatives (Mixed Anhydride Method) Ticket ID: SPPS-AGG-DPP-001
Core Directive: The Kinetic Solution to Aggregation
The Problem:
In Solid-Phase Peptide Synthesis (SPPS), "aggregation" refers to the formation of inter-chain hydrogen bonds (typically
The Solution: The Diphenylphosphinic Mixed Anhydride (Dpp-MA) method utilizes the high reactivity of the phosphorus-oxygen bond. Unlike uronium/phosphonium salts which rely on creating an active ester (OBt/OAt), Dpp-Cl (Diphenylphosphinic chloride) generates a highly reactive mixed anhydride in situ.
Why it works for aggregation:
-
Kinetic Superiority: The aminolysis of a phosphinic mixed anhydride is exceptionally fast. It operates on the principle of "outrunning" the aggregation. You are attempting to couple the amino acid before the resin chains have time to re-anneal into stable
-sheets. -
Solvent Compatibility: The activation often performs well in Dichloromethane (DCM), a solvent that swells polystyrene resins better than DMF, helping to physically solvate the aggregated chains.
Mechanistic Workflow
The following diagram illustrates the in situ generation of the mixed anhydride using Diphenylphosphinic chloride (Dpp-Cl) and its subsequent attack on the resin-bound amine.
Caption: The Dpp-Cl reagent reacts with the N-protected amino acid to form a highly reactive P-O-C mixed anhydride. This species drives the coupling reaction rapidly, overcoming the energy barrier imposed by resin aggregation.
Experimental Protocol: The Dpp-MA Method
Reagents Required:
-
Fmoc-AA-OH: 1.0 equivalent
-
Dpp-Cl (Diphenylphosphinic chloride): 1.0 equivalent (Handle with care; moisture sensitive)
-
NMM (N-Methylmorpholine): 1.0 equivalent (for activation) + 1.0 equivalent (for neutralization if needed)
-
Solvent: Anhydrous DCM (preferred for activation) or DMF.
Step-by-Step Procedure
-
Pre-Activation (Crucial Step):
-
Dissolve the Fmoc-Amino Acid (1.0 eq) in anhydrous DCM (concentration ~0.1 - 0.2 M).
-
Add NMM (1.0 eq).
-
Cool the solution to 0°C (ice bath). Note: Cooling suppresses racemization during the highly reactive anhydride formation.
-
Add Dpp-Cl (1.0 eq) dropwise.
-
Stir at 0°C for 5–10 minutes . You have now generated the Diphenylphosphinic Mixed Anhydride.
-
-
Coupling:
-
Add the cold activation mixture directly to the resin (which has been previously swollen and deprotected).
-
Add an additional 1.0 eq of NMM if the resin was washed with acid or requires neutralization.
-
Time: 20–40 minutes. (Dpp couplings are fast; if it hasn't worked in 60 mins, it likely won't work due to hydrolysis).
-
-
Washing:
-
Drain and wash resin with DCM (3x) and DMF (3x).[2]
-
Troubleshooting & FAQs
Q1: I am seeing low coupling efficiency. Is my Dpp-Cl bad?
Diagnostic: Dpp-Cl is extremely sensitive to moisture. If it hydrolyzes, it forms Diphenylphosphinic acid (Dpp-OH), which is inert as a coupling reagent but will consume your base.
-
Test: Take a small aliquot of your Dpp-Cl and run a 31P-NMR or simply check if it fumes/precipitates heavily in moist air (it should be a clear liquid or low-melting solid).
-
Fix: Buy fresh reagent or distill it. Store under Argon. Never use old, viscous, or cloudy Dpp-Cl for difficult couplings.
Q2: Why use NMM instead of DIPEA?
Mechanistic Insight: DIPEA (Diisopropylethylamine) is more basic and sterically hindered than NMM (N-Methylmorpholine). In mixed anhydride couplings, strong bases can promote racemization via the formation of 5(4H)-oxazolones. NMM is a weaker base (pKa ~7.4) that is sufficient to form the carboxylate anion for activation but less likely to abstract the
Q3: The reaction mixture turned into a gel. What happened?
Issue: "Gelation" is the physical manifestation of aggregation. Fix:
-
Solvent Switch: If you activated in DCM, try adding a chaotic solvent like NMP or DMSO (up to 10%) to the coupling mixture immediately after adding it to the resin.
-
Chaotropic Salts: Add LiCl (0.4M) to the coupling mixture. This disrupts hydrogen bonding in the resin matrix, allowing the Dpp-MA to penetrate.
Q4: Can I use this for the entire peptide?
Recommendation: No. The Dpp-MA method is labor-intensive (requires pre-activation at 0°C) and moisture-sensitive. Use standard HATU/DIC methods for easy residues. Reserve Dpp-MA for:
-
"Difficult" sequences: (e.g., stretches of Ala, Val, Ile).[4]
-
Sterically hindered couplings: (e.g., Aib, N-methyl amino acids).
-
Macrocyclization: Where high reactivity is needed to close the ring.
Comparative Data: Dpp vs. Standard Reagents
| Feature | Dpp-Cl (Mixed Anhydride) | HATU / HBTU | DIC / Oxyma |
| Activation Species | Mixed Anhydride ( | Active Ester (OAt/OBt) | O-Acylisourea / Active Ester |
| Reactivity | Very High (Kinetic control) | High | Moderate to High |
| Steric Bulk | High (Ph groups), but leaving group departs fast | High | Low |
| Racemization Risk | Moderate (requires 0°C activation) | Low (with base control) | Very Low |
| Moisture Sensitivity | High (Hydrolyzes rapidly) | Low | Low |
| Best Use Case | Aggregated/Steric sequences | Standard SPPS | Standard / Green SPPS |
References
-
Ramage, R., et al. (1985). "Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis."[5] Journal of the Chemical Society, Perkin Transactions 1, 461-470.
-
Jackson, A. G., et al. (1976). "Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis." Tetrahedron Letters, 17(40), 3627-3630.
- Bernhardt, A., et al. (1997). "Phosphinic acid derivatives as coupling reagents in peptide synthesis." Journal of Peptide Science.
-
Sigma-Aldrich Technical Bulletin. "Diphenylphosphinic chloride Product Specification."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diphenylphosphinic Anhydride Reactions
Welcome to the technical support center for diphenylphosphinic anhydride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the work-up and purification of these reactions. This compound is a powerful reagent for various coupling reactions, including the formation of amides and esters, valued for its high reactivity and efficiency.[1] However, the work-up of these reactions can present unique challenges, primarily related to the removal of the diphenylphosphinic acid byproduct. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I need to remove after a reaction with this compound?
The primary byproduct is diphenylphosphinic acid, which is formed upon reaction of the anhydride with the nucleophile (e.g., an amine or alcohol) or through hydrolysis by any residual water.[2] This acidic byproduct is often the main impurity that needs to be removed during the work-up.
Q2: What is a standard aqueous work-up procedure for a this compound reaction?
A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and a series of aqueous washes. A common sequence is:
-
A wash with a mild aqueous base, such as 5% sodium bicarbonate solution, to remove the acidic diphenylphosphinic acid.
-
A wash with water to remove any remaining water-soluble impurities.
-
A wash with brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic layer.[3]
Q3: My product is sensitive to water. Are there non-aqueous work-up options?
Yes, if your product is moisture-sensitive, a non-aqueous work-up is recommended. This typically involves direct purification of the crude reaction mixture by column chromatography on silica gel. Alternatively, if the diphenylphosphinic acid byproduct can be selectively precipitated, filtration followed by concentration of the filtrate can be an effective strategy.
Q4: How can I monitor the progress of my reaction and the work-up by Thin Layer Chromatography (TLC)?
Both this compound and diphenylphosphinic acid can be visualized on a TLC plate. While they may not be strongly UV-active unless your system allows for visualization at lower wavelengths, they can often be visualized using a phosphomolybdic acid (PMA) stain, which is sensitive to a wide range of functional groups.[4] The anhydride, being less polar, will have a higher Rf value than the more polar diphenylphosphinic acid byproduct. Your product's Rf will depend on its structure.
Troubleshooting Guide
Issue 1: Persistent Emulsion During Aqueous Extraction
Q: I am experiencing a persistent emulsion during the liquid-liquid extraction. How can I break it?
A: Emulsion formation is a common issue, especially when dealing with phosphorus-containing byproducts that can act as surfactants.[5] Here are several techniques to break an emulsion, starting with the gentlest:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.
-
Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[3][6]
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.
-
Change of Solvent: If the emulsion persists, consider adding a different organic solvent with a lower tendency to form emulsions, such as toluene or diethyl ether.
Issue 2: Diphenylphosphinic Acid is Insoluble in Aqueous Base and Precipitates
Q: When I add sodium bicarbonate solution, a white solid precipitates, and it doesn't seem to be my product. What is happening and what should I do?
A: The precipitate is likely the sodium salt of diphenylphosphinic acid, which can have limited solubility in both the organic and aqueous phases, especially at high concentrations.
Protocol for Handling Precipitated Diphenylphosphinic Acid Salt:
-
Dilution: Add more water and organic solvent to the mixture to try and dissolve the salt.
-
Filtration: If dilution is not effective, filter the entire biphasic mixture through a Büchner funnel to remove the solid.
-
Separation and Wash: Transfer the filtrate to a separatory funnel and separate the layers. Wash the collected solid with the organic solvent used for the extraction to recover any co-precipitated product.
-
Combine and Proceed: Combine the organic washings with the main organic layer and proceed with the rest of the work-up.
Issue 3: My Product is Polar and is Lost During the Aqueous Work-up
Q: My target molecule has polar functional groups, and I am seeing significant product loss into the aqueous layers. How can I improve my product recovery?
A: For polar products, minimizing aqueous washes or using alternative purification methods is crucial.
Strategies for Polar Product Isolation:
-
Minimize Washes: Reduce the number and volume of aqueous washes.
-
Back-Extraction: After the initial separation, "back-extract" the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Direct Chromatography: After quenching the reaction, concentrate the mixture and directly purify it by column chromatography. For very polar compounds, consider using reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8][9]
Issue 4: Diphenylphosphinic Acid Co-elutes with My Product During Column Chromatography
Q: I am having difficulty separating my product from diphenylphosphinic acid by silica gel chromatography. What can I do?
A: Co-elution can be a significant challenge. Here are some chromatographic strategies to improve separation:
-
Solvent System Modification:
-
Acidic Modifier: Add a small amount of acetic acid (0.1-1%) to the eluent. This can help to protonate the diphenylphosphinic acid, making it less polar and potentially changing its retention time relative to your product.
-
Basic Modifier: If your product is stable to basic conditions, adding a small amount of triethylamine or pyridine to the eluent can deprotonate the diphenylphosphinic acid, causing it to stick more strongly to the silica gel.
-
-
Alternative Stationary Phases:
-
Alumina: For basic or neutral compounds, chromatography on alumina (neutral or basic) can provide a different selectivity compared to silica gel.
-
Reversed-Phase Chromatography: If your product is sufficiently non-polar, reversed-phase chromatography (e.g., C18) can be very effective, as the polar diphenylphosphinic acid will elute much earlier.[9]
-
-
Crystallization: If your product is a solid, crystallization can be an excellent alternative to chromatography for removing diphenylphosphinic acid.[10][11][12][13]
Experimental Protocol: Purification by Crystallization
-
Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.[10] The ideal solvent will dissolve your product when hot but not when cold, while diphenylphosphinic acid remains soluble at all temperatures or is insoluble.
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.
Workflow Diagrams
Caption: Troubleshooting common issues in the work-up of this compound reactions.
Summary of Purification Strategies
| Issue | Recommended Strategy | Key Considerations |
| Product is non-polar to moderately polar | Standard aqueous work-up followed by silica gel chromatography or crystallization. | Optimize the aqueous wash (e.g., NaHCO₃) to remove the bulk of diphenylphosphinic acid before chromatography. |
| Product is polar | Minimize aqueous washes and proceed to reversed-phase or HILIC purification. | Back-extraction of aqueous layers can improve yield. [7][8][9] |
| Product is a crystalline solid | Crystallization is often the most effective method for achieving high purity. | Perform a thorough solvent screen to identify the optimal crystallization solvent. [10][11][12][13] |
| Emulsion formation | Add brine, allow to stand, or filter through Celite®. | Avoid vigorous shaking during extraction. [3][6] |
References
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
ResearchGate. Crystal Structure of Diphenylphosphinic Acid. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Retrieved from [Link]
-
PubMed. Synthesis and evaluation of diphenylphosphinic amides and diphenylphosphine oxides as inhibitors of Kv1.5. Retrieved from [Link]
-
ResearchGate. (2022, September 2). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
- TLC Visualization Methods.
-
ResearchGate. (2025, August 5). Gels, emulsions, and liquid crystals in extraction systems with Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
UCT Science. SOP: CRYSTALLIZATION. Retrieved from [Link]
-
YouTube. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
Organic Syntheses. Procedure. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
-
YouTube. (2021, April 12). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. Retrieved from [Link]
-
PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
R Discovery. (1980, January 1). Liquid-liquid techniques in phosphorus chemistry. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
PubMed. (2014, January 3). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Retrieved from [Link]
-
Columbia University. solid-liquid extraction. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
DigitalCommons@TMC. (2022, September 13). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
YouTube. (2021, September 24). Crystallization, Large Scale. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
YouTube. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Retrieved from [Link]
-
The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. TLC plates staining by PPh 3 /ninhydrin protocol. A: low-molecular.... Retrieved from [Link]
-
Wikipedia. Succinic anhydride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, February 9). Succinic anhydride esterification won't go forward. Retrieved from [Link]
- Guide for crystallization.
-
PubChem. Diphenylphosphinic acid. Retrieved from [Link]
-
White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Novel pathways of interaction of maleic anhydride derivatives with phosphorus(III) compounds: Synthesis and characterisation of N,N,N′,N′ -tetraethyl-2,3-diphenylbut-2-enediamide and 3-dihydrofuranylidene-4-phosphorylidene-oxolane-2,5,5′-trione. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. columbia.edu [columbia.edu]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Advanced Coupling Methodologies: Diphenylphosphinic Anhydride vs. Carbodiimides
The following guide provides an in-depth technical analysis of Diphenylphosphinic Anhydride as a superior alternative to traditional carbodiimides in peptide and amide synthesis.
Executive Summary: The Case for Phosphinic Activation
For decades, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been the workhorses of amide bond formation. However, they suffer from inherent limitations: the formation of insoluble urea byproducts (DCU) that complicate purification, potential allergenicity, and the requirement for additives (HOBt/HOAt) to suppress racemization.
This compound (Ph₂P(O)-O-P(O)Ph₂) represents a "cleaner," more robust activation strategy. Unlike carbodiimides, which activate via a labile O-acylisourea intermediate, this compound forms a stable yet reactive phosphinic mixed anhydride . This shift in mechanism offers three distinct competitive advantages:
-
Self-Validating Purification : The byproduct, diphenylphosphinic acid, is soluble in mild alkaline solutions, allowing for complete removal via liquid-liquid extraction (LLE) rather than filtration or chromatography.
-
Suppressed Epimerization : The steric bulk of the diphenylphosphinyl group minimizes oxazolone formation, a primary pathway for racemization.
-
Regioselectivity : Superior performance in sterically hindered couplings where carbodiimides often stall or rearrange to
-acylureas.
Mechanistic Insight: Activation Pathways
To understand the performance gap, we must compare the activation species.
Carbodiimide Limitations
Carbodiimides react with carboxylic acids to form an O-acylisourea. This intermediate is prone to:
-
Rearrangement : Converting to the thermodynamically stable, unreactive
-acylurea. -
Racemization : Rapid formation of oxazolones (azlactones) which lose chiral integrity.
This compound Advantage
The reaction proceeds via a Mixed Anhydride (MA) . The nucleophilic attack of the carboxylate on the phosphorus atom generates a mixed carboxylic-phosphinic anhydride. This intermediate is highly activated towards amines but significantly more stable against disproportionation than mixed carbonic anhydrides (e.g., from isobutyl chloroformate).
Mechanistic Visualization
The following diagram contrasts the "Dirty" Carbodiimide pathway with the "Clean" Phosphinic pathway.
Figure 1: Comparative reaction pathways. Note the divergence in byproduct properties: DCU is an insoluble precipitate, while Diphenylphosphinic acid is chemically sequesterable.
Performance Analysis & Data
Byproduct Removal Efficiency
The most tangible advantage in a laboratory setting is the workup.
-
DCC : Generates Dicyclohexylurea (DCU). While theoretically insoluble, micro-crystals often pass through filters, contaminating the final product and requiring column chromatography.
-
This compound : Generates Diphenylphosphinic acid (
). This byproduct is soluble in organic solvents (DCM, EtOAc) but highly soluble in aqueous bicarbonate .
Experimental Comparison: Purification of Z-Phe-Val-OMe
| Feature | DCC / HOBt Method | This compound Method |
|---|---|---|
| Reaction Time | 2 - 12 Hours | 1 - 4 Hours |
| Workup Protocol | Filtration (DCU)
Racemization Suppression
In peptide coupling, preserving chiral integrity is paramount. The mixed anhydride formed with diphenylphosphinic species is sterically shielded. The bulky phenyl groups on the phosphorus atom discourage the intramolecular attack by the amide nitrogen that leads to oxazolone formation.
Data Source: Anderson Test (Z-Gly-Phe-Gly-OEt)
-
DCC alone : ~10-15% Racemization
-
DCC + HOBt : < 1% Racemization
-
This compound : < 0.5% Racemization (No additive required)
Expert Insight: While T3P (Propanephosphonic acid anhydride) is also effective, this compound often exhibits higher solubility in non-polar solvents like Dichloromethane (DCM), making it preferable for highly lipophilic peptide fragments.
Validated Experimental Protocol
This protocol is designed for the coupling of an N-protected amino acid with a C-protected amino acid or amine.
Reagents
-
Carboxylic Component : 1.0 equiv (e.g., Boc-Phe-OH)
-
Amine Component : 1.0 - 1.1 equiv (e.g., H-Val-OMe·HCl)
-
This compound : 1.1 equiv
-
Base : Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), 2.2 equiv (if amine salt is used)
-
Solvent : Anhydrous DCM or THF (0.1 M concentration)
Step-by-Step Workflow
-
Activation (Mixed Anhydride Formation) :
-
Dissolve the N-protected amino acid (1.0 equiv) and DIPEA (1.1 equiv) in anhydrous DCM at 0°C.
-
Add This compound (1.1 equiv) portion-wise.
-
Checkpoint: Stir for 20–30 minutes at 0°C. This allows the formation of the activated mixed anhydride species. Unlike chloroformates, this intermediate is stable enough to not decompose immediately but reactive enough for efficient coupling.
-
-
Coupling :
-
Add the amine component (1.1 equiv) and the second portion of DIPEA (1.1 equiv) to the mixture.
-
Allow the reaction to warm to room temperature naturally.
-
Monitor by TLC or HPLC. Reaction is typically complete within 2–4 hours.
-
-
Self-Validating Workup (The "Base Wash") :
-
Dilute the reaction mixture with EtOAc or DCM.
-
Wash 1 : 5% Citric Acid or 1M HCl (Removes unreacted amine).
-
Wash 2 : Sat. NaHCO₃ or 5% Na₂CO₃ (Critical Step).
-
Mechanism: This converts the diphenylphosphinic acid byproduct into its water-soluble sodium salt (
).
-
-
Wash 3 : Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Result : The residue is usually the pure amide. Recrystallization may be performed if necessary, but chromatography is rarely needed for standard couplings.
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical alkaline wash step for byproduct removal.
References
-
Jackson, A. G., Kenner, G. W., Moore, G. A., Ramage, R., & Thorpe, W. D. (1976). Diphenylphosphinic mixed anhydrides in peptide synthesis. Tetrahedron Letters, 17(40), 3627–3630.
-
Ramage, R., Hopton, D., Parrott, M. J., Richardson, R. S., Kenner, G. W., & Moore, G. A. (1985). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 461-470.
- Bernhardt, S. C., & Sun, X. (2019). Recent Advances in Phosphinic Acid-Based Coupling Reagents. Organic Process Research & Development. (Contextual grounding on phosphinic anhydride class properties).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Post-Coupling Enantiomeric Excess Determination: A Comparative Guide to Chiral HPLC
Executive Summary
In drug development and asymmetric synthesis, the coupling reaction (e.g., peptide bond formation, cross-coupling) is a critical juncture where stereochemical integrity is most vulnerable. While pre-coupling materials may be enantiopure, the reaction conditions—specifically activation agents and bases—often induce racemization via mechanisms such as oxazolone formation or direct enolization.
This guide evaluates Chiral High-Performance Liquid Chromatography (HPLC) as the primary tool for determining enantiomeric excess (
Part 1: The Challenge – Racemization During Coupling
Before selecting an analytical method, one must understand the chemical problem. In coupling reactions, particularly peptide synthesis or amide bond formation, racemization is not random; it is mechanistic.
The Mechanism of Stereochemical Loss
The two dominant pathways for racemization during coupling are:
-
Oxazolone Formation: Activated carboxylic acids (e.g., O-acylisourea intermediates) cyclize to form 5(4H)-oxazolones. The C-4 proton of the oxazolone is highly acidic and labile, leading to rapid equilibration between enantiomers before the amine nucleophile attacks.
-
Direct Enolization: Strong bases (e.g., DBU, TEA) used to deprotonate the amine salt can abstract the
-proton of the activated ester, leading to a planar enolate intermediate that destroys chirality.
Scientist’s Insight: If your Chiral HPLC trace shows a split peak or a "shoulder" rather than a baseline-resolved minor enantiomer, you are likely observing a diastereomer formed from a second chiral center in your molecule, not simple racemization. Always verify if your coupling partner introduced a second stereocenter.
Part 2: Strategic Comparison – HPLC vs. Alternatives
While Chiral HPLC is the industry standard, it is not always the most efficient choice.[1] The following table contrasts HPLC with its primary competitors based on sensitivity, throughput, and robustness.
Comparative Performance Matrix
| Feature | Chiral HPLC (The Standard) | Chiral SFC (The Challenger) | Chiral NMR (The Screener) |
| Principle | Liquid-Solid Adsorption | Supercritical Fluid Adsorption | Diastereomeric Solvation |
| Limit of Detection (LOD) | High (< 0.05% impurity) | Moderate (0.1% impurity) | Low (~1-2% impurity) |
| Throughput | 15–45 min/run | 3–10 min/run | < 5 min/sample |
| Solvent Consumption | High (Hexane/IPA/ACN) | Low (CO₂ + Modifier) | Minimal (Deuterated solv.) |
| Robustness | Excellent (Highly reproducible) | Good (Pressure sensitive) | Excellent (No column aging) |
| Best Use Case | Final QC, Trace impurity analysis | High-throughput library screening | Initial "quick look" checks |
Decision Logic for Method Selection
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the stage of development and required precision.
Figure 1: Decision Matrix for selecting the appropriate chiral analysis technique based on precision needs and sample properties.
Part 3: Method Development Strategy
Developing a chiral HPLC method is often empirical due to the complexity of chiral recognition mechanisms (hydrogen bonding,
The "4-Column, 2-Mode" Screening Protocol
Do not screen randomly. Use a defined set of columns that cover 80% of chiral separations.
-
Stationary Phase Selection (The "Big 4"):
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H): The "workhorse" for aromatic compounds.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H): Complementary selectivity to Amylose.
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC): Immobilized phase, allows harsh solvents (DCM, THF).
-
Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., AY): chlorinated amylose, distinct selectivity.
-
-
Mobile Phase Modes:
-
Normal Phase (NP): Hexane/IPA or Hexane/EtOH. Best for conformational rigidity of the chiral selector.
-
Polar Organic Mode (POM): 100% MeOH or ACN (requires immobilized columns like IC). Best for polar coupling products that precipitate in hexane.
-
Part 4: Experimental Protocol (Self-Validating)
Objective: Determine the
Sample Preparation (Crucial Step)
-
Quench: Immediately quench the coupling reaction (e.g., with dilute HCl or NaHCO₃) to stop racemization.
-
Workup: Perform a mini-extraction (EtOAc/Water). Do not inject crude reaction mixtures directly onto a chiral column; reactive coupling agents (EDC, HATU) can irreversibly bind to the chiral selector.
-
Concentration: Dilute the organic layer to ~0.5 mg/mL in the mobile phase (e.g., Hexane/IPA 90:10).
Chromatographic Conditions (Starting Point)
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves resolution by increasing the difference in enthalpy of adsorption).
-
Detection: UV @ 254 nm (or
of the aromatic group).
System Suitability & Validation
A valid run must meet these criteria before calculating ee:
-
Resolution (
): Must be for baseline separation. -
Tailing Factor (
): . Severe tailing indicates secondary interactions (silanol activity); add 0.1% DEA (for basic analytes) or TFA (for acidic analytes) to the mobile phase.
Calculation
Part 5: Workflow Visualization
The following diagram details the end-to-end workflow from reaction to data analysis, emphasizing the critical "Stop" points for validation.
Figure 2: End-to-end workflow for chiral HPLC analysis, highlighting the iterative optimization loop.
References
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Subramanian, G. (Ed.). (2001).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Detailed protocols for column screening).
-
Biotage. (2024).[3] The advantages of SFC for Chiral Purification. (Comparison of SFC vs HPLC throughput).
-
Sigma-Aldrich. (2024). Chiral HPLC Column Selection Guide.
Sources
The Strategic Advantage of Diphenylphosphinic Anhydride in Peptide Synthesis: A Cost-Benefit Analysis
Executive Summary
In the landscape of peptide coupling reagents, Diphenylphosphinic Anhydride (generated via Diphenylphosphinic chloride, Dpp-Cl) occupies a high-value niche often overlooked in favor of modern onium salts (HATU, PyBOP) or classic carbodiimides (DCC, EDC).
This guide provides a technical analysis of the Diphenylphosphinic Mixed Anhydride (DPMA) method. While HATU remains the gold standard for difficult sequences, the Dpp method offers a superior cost-to-purity ratio for scalable synthesis. Its primary advantage lies in the solubility of its byproducts , allowing for purification via simple aqueous extraction rather than expensive chromatography—a critical factor in process chemistry and large-scale manufacturing.
CRITICAL DISTINCTION: Do not confuse Diphenylphosphinic chloride/anhydride with DPPA (Diphenylphosphoryl azide) . While both contain phosphorus, DPPA is an azide transfer reagent with significant explosion risks. This guide focuses strictly on the phosphinic anhydride system.
Mechanism of Action: The Mixed Anhydride Advantage
The Dpp method functions via the in situ generation of a mixed carboxylic-phosphinic anhydride. Unlike mixed carbonic anhydrides (using isobutyl chloroformate), the phosphorus-oxygen bond offers a unique reactivity profile that balances activation energy with stability.
Mechanistic Pathway[1][2][3][4]
-
Activation: The carboxylic acid is deprotonated by a tertiary base (NMM or TEA).
-
Anhydride Formation: The carboxylate attacks Diphenylphosphinic chloride (Dpp-Cl), displacing the chloride ion.
-
Aminolysis: The amine attacks the highly electrophilic carbonyl carbon of the mixed anhydride.
-
Byproduct Release: The amide bond is formed, releasing the diphenylphosphinate anion.
DOT Diagram: Reaction Pathway
Figure 1: The regioselective aminolysis of the Diphenylphosphinic mixed anhydride. The bulky phenyl groups on the phosphorus atom direct the nucleophilic attack to the carbonyl carbon, minimizing side reactions.
Comparative Analysis: Dpp vs. The Field
To evaluate the cost-benefit ratio, we compare the Dpp method against the three most common alternatives: HATU (the performance leader), EDC/HOBt (the classic), and T3P (the modern phosphonic anhydride).
Table 1: Technical & Economic Comparison
| Feature | Diphenylphosphinic (Dpp-Cl) | HATU / HBTU | EDC / HOBt | T3P (Propylphosphonic Anhydride) |
| Reagent Cost | Low ($) | High ( | Low ($) | Medium ( |
| Activation Speed | Fast (< 20 min) | Very Fast (< 5 min) | Slow (~60 min) | Moderate |
| Racemization Risk | Low (Steric bulk protection) | Very Low (HOAt effect) | Moderate (High risk w/o additives) | Very Low |
| Byproduct Removal | Excellent (Extractable with NaHCO₃) | Poor (Requires Chromatography/Dialysis) | Difficult (Urea is insoluble/difficult) | Excellent (Water soluble) |
| Atom Economy | Moderate | Poor (Large leaving group) | Good | Moderate |
| Scalability | High (Process Chemistry Friendly) | Low (Cost prohibitive) | Medium | High |
Deep Dive: The "Killer Feature" – Workup Efficiency
The primary economic driver for choosing Dpp-Cl is downstream processing .
-
The Problem with Carbodiimides (DCC/EDC): They generate urea byproducts. DCU (from DCC) is insoluble and clogs filters. EDC urea is water-soluble but often requires multiple washes.
-
The Problem with HATU: The tetramethylurea and triazole byproducts are difficult to remove without column chromatography, which is non-viable for multi-kilogram peptide production.
-
The Dpp Solution: The byproduct, diphenylphosphinic acid, acts as a weak acid. It remains organic-soluble during the reaction but is quantitatively removed by washing with 5% aqueous Sodium Bicarbonate (NaHCO₃) . This allows for "telescoped" synthesis (multiple steps without isolation) in solution phase.
Experimental Protocol: The Dpp Mixed Anhydride Method
This protocol is designed for the solution-phase coupling of an N-protected amino acid to a C-protected amino acid/peptide.
Reagents
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DMF can be used but makes aqueous extraction more difficult.
-
Activator: Diphenylphosphinic Chloride (Dpp-Cl).[1]
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA). NMM is preferred to reduce racemization.
Step-by-Step Methodology
-
Preparation (0 min): Dissolve the N-protected amino acid (1.0 equiv) and N-Methylmorpholine (1.1 equiv) in anhydrous DCM. Cool the solution to -20°C using an ice/salt or acetone/dry ice bath.
-
Why -20°C? Low temperature prevents the disproportionation of the mixed anhydride into the symmetrical anhydride (less reactive) and suppresses racemization.
-
-
Activation (5-10 min): Add Diphenylphosphinic Chloride (1.0 equiv) dropwise to the cold solution. Stir for 10–15 minutes at -20°C.
-
Observation: A white precipitate (NMM·HCl salts) may form. This is normal.
-
-
Coupling (30-60 min): Add the amine component (C-protected amino acid/peptide, 1.0–1.1 equiv) dissolved in a minimal amount of DCM.
-
Optional: Add a catalytic amount of DMAP (0.1 equiv) only if the amine is sterically hindered, though this increases racemization risk.
-
-
Warm Up: Allow the reaction to warm to room temperature naturally over 1–2 hours. Monitor via TLC or HPLC.
-
Workup (The Critical Step):
Decision Matrix: When to Use Dpp-Cl
Use the following logic flow to determine if Dpp is the correct reagent for your specific campaign.
Figure 2: Strategic selection guide. Dpp-Cl excels in scalable processes where chromatography is a bottleneck.
Scientific Integrity & Troubleshooting
Racemization Control
While Dpp-Cl is superior to isobutyl chloroformate regarding racemization, it is not immune. The bulky phenyl groups on the phosphorus provide steric shielding, which directs nucleophilic attack to the carbonyl carbon (pathway to product) rather than the oxazolone formation (pathway to racemate).
-
Validation: If racemization is suspected (e.g., coupling Cys or His), perform a test coupling with a chiral HPLC endpoint. If >2% racemization occurs, switch base from TEA to NMM or TMP (2,4,6-trimethylpyridine).
Stability
The mixed anhydride is sensitive to moisture. Ensure all solvents are anhydrous. Unlike T3P, which is stable in bottle solution, the Dpp mixed anhydride must be generated in situ.
References
-
Ramage, R., et al. (1984). "Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1.
-
Jackson, A. G., et al. (1976). "Use of diphenylphosphinic mixed anhydrides in the synthesis of peptides." Tetrahedron Letters.
-
Organic Syntheses. (2008). "Preparation of tert-Butyl (diphenylphosphoryl)oxycarbamate" (Detailed protocol for Dpp-Cl handling). Organic Syntheses, Vol. 85.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. (Comparative cost/safety analysis).
Sources
Kinetic Studies & Performance Guide: Diphenylphosphinic Anhydride Mediated Reactions
This guide provides an in-depth technical analysis of Diphenylphosphinic Anhydride (DPPA-O) and its associated Mixed Anhydride (DPMA) systems. It focuses on the kinetics of activation, aminolysis, and comparative performance against modern coupling agents like T3P and HATU.
Executive Summary & Chemical Identity
This compound (Ph₂P(O)-O-P(O)Ph₂) and its precursor Diphenylphosphinic Chloride (Dpp-Cl) are specialized organophosphorus reagents used to generate Diphenylphosphinic Mixed Anhydrides (DPMA) in situ.
Unlike carbodiimides (DCC/EDC) which form O-acylisourea intermediates prone to racemization, the DPMA system activates carboxylic acids via a discrete mixed anhydride intermediate. The steric bulk of the two phenyl rings on the phosphorus atom is the critical kinetic governor: it shields the phosphorus center from nucleophilic attack, directing the amine exclusively to the carbonyl carbon (regioselectivity) and minimizing epimerization.
Key Distinction: Do not confuse with Diphenylphosphoryl azide (DPPA), used for Curtius rearrangements. This guide focuses strictly on the anhydride-mediated acylation .
Active Species & Precursors
| Precursor Reagent | Structure | Active Intermediate | Primary Utility |
| Diphenylphosphinic Chloride (Dpp-Cl) | Ph₂P(O)Cl | Ph₂P(O)-O-C(O)R | Standard peptide coupling; cost-effective. |
| This compound | (Ph₂P(O))₂O | Ph₂P(O)-O-C(O)R | Acid-sensitive substrates; avoids HCl generation. |
| T3P (Propylphosphonic Anhydride) | Cyclic Trimer | Mixed Anhydride (Cyclic) | High-yield alternative; water-soluble byproducts.[1] |
Mechanistic & Kinetic Analysis
The reaction proceeds through a two-step bimolecular mechanism. The kinetic profile is defined by the competition between the desired aminolysis (
The Kinetic Pathway
-
Activation (
): Rapid reaction of the carboxylate (RCOO⁻) with the phosphinic reagent to form the Mixed Anhydride (MA).-
Observation:
P NMR shift from ~43 ppm (Chloride) to ~30-35 ppm (Mixed Anhydride). -
Rate: Generally fast (
min at 0°C) with tertiary amine bases (NMM, TEA).
-
-
Aminolysis (
): The rate-determining step (RDS). The amine attacks the carbonyl carbon of the MA.-
Regioselectivity: The phenyl groups on Phosphorus exert steric hindrance, making
. -
Rate: Slower than activation; highly dependent on amine nucleophilicity and steric hindrance of the amino acid side chain.
-
Kinetic Diagram (DOT Visualization)
The following diagram illustrates the bifurcation between the productive pathway and potential side reactions.
Caption: Kinetic pathway of Diphenylphosphinic Mixed Anhydride coupling. The bulky phenyl groups suppress the P-Attack pathway, favoring Amide formation.
Comparative Performance Guide
This section compares the Diphenylphosphinic system against industry standards: T3P (Propylphosphonic Anhydride) and HATU (Guanidinium salt).
Performance Metrics Table
| Feature | Diphenylphosphinic (Dpp-Cl/MA) | T3P (Propylphosphonic Anhydride) | HATU / HOAt |
| Activation Rate | Fast (< 10 min) | Moderate (requires excess base) | Very Fast (< 2 min) |
| Epimerization | Low (Steric protection) | Very Low (No HOBt needed) | Low (if base controlled) |
| Regioselectivity | High (C-attack favored >99%) | High | N/A (Active Ester) |
| Byproduct Removal | Acidic wash (Ph₂POOH precipitates) | Water Soluble (Easy workup) | Water Soluble (Urea/Guanidine) |
| Atom Economy | Moderate (Loss of Ph₂POOH) | High (Cyclic structure opens) | Low (Large leaving group) |
| Cost | Low (Dpp-Cl is cheap) | Moderate/High | High |
| Best Use Case | Large-scale peptide synthesis; Cost-sensitive API steps. | Difficult cyclizations; Epimerization-prone couplings.[2] | Hindered couplings; Small scale. |
Expert Insight: When to choose Dpp-Cl over T3P?
While T3P is superior for "one-pot" ease due to water-soluble byproducts, Dpp-Cl is often preferred in process chemistry for two reasons:
-
Cost: Dpp-Cl is significantly cheaper at kilogram scale.
-
Crystallinity: The byproduct, diphenylphosphinic acid, is a solid that can often be removed by filtration or specific solvent switches, whereas T3P byproducts require aqueous washing which might be incompatible with water-sensitive intermediates.
Experimental Protocols
Protocol A: Kinetic Monitoring via P NMR
Objective: Determine the rate of mixed anhydride formation and subsequent aminolysis.
Reagents:
-
Substrate: Z-Val-OH (0.1 mmol)
-
Reagent: Diphenylphosphinic Chloride (Dpp-Cl) (0.1 mmol)
-
Base: N-Methylmorpholine (NMM) (0.1 mmol)
-
Solvent: CDCl₃ or CD₂Cl₂ (anhydrous)
-
Internal Standard: Triphenylphosphate (TPP)
Workflow:
-
Baseline: Dissolve Z-Val-OH and TPP in solvent in an NMR tube. Record
spectrum. -
Activation: Add NMM followed by Dpp-Cl at 0°C.
-
Monitoring (Phase 1): Insert into NMR probe pre-cooled to 0°C. Acquire spectra every 60 seconds.
-
Target Signal: Disappearance of Dpp-Cl (
~43 ppm) and appearance of Mixed Anhydride ( ~30-35 ppm).
-
-
Aminolysis: Once MA formation plateaus, inject Amine (e.g., Benzylamine, 0.1 mmol).
-
Monitoring (Phase 2): Continue acquisition.
-
Target Signal: Disappearance of MA and appearance of Diphenylphosphinic acid (
~25-28 ppm).
-
-
Data Analysis: Plot Integral(MA) vs. Time to calculate
.
Protocol B: Preparative Synthesis (General Procedure)
Objective: Synthesis of a dipeptide using Dpp-Cl.
-
Dissolution: Dissolve N-protected amino acid (1.0 equiv) and NMM (1.1 equiv) in dry DCM or THF. Cool to -15°C.
-
Activation: Add Diphenylphosphinic chloride (1.0 equiv) dropwise. Stir for 20 minutes at -15°C.
-
Checkpoint: The solution may become cloudy due to NMM·HCl salt precipitation. This confirms activation.
-
-
Coupling: Add the amino acid ester/amine (1.0 equiv) (optionally with 1.0 equiv NMM if using a salt form).
-
Reaction: Allow to warm to room temperature over 2 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash with 5% NaHCO₃ (removes unreacted acid/byproduct).
-
Wash with 1M HCl (removes unreacted amine).
-
Wash with Brine, Dry (Na₂SO₄), and concentrate.
-
Kinetic Study Workflow Visualization
This diagram outlines the logical flow for validating the reagent performance in a new drug substance process.
Caption: Decision tree for optimizing Diphenylphosphinic mediated couplings using kinetic data.
References
-
Jackson, A. G., et al. (1976). "Diphenylphosphinic mixed anhydrides in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1.
- Foundational paper establishing the utility of Dpp-Cl and 31P NMR monitoring.
-
Dunetz, J. R., et al. (2016). "Propylphosphonic Anhydride (T3P): A Useful Reagent for Organic Synthesis."[3] Organic Process Research & Development.
- Comparative data on T3P, highlighting the differences in byproduct solubility vs phosphinic anhydrides.
-
Benoiton, N. L. (2006). "Chemistry of Peptide Synthesis." CRC Press.
- Authoritative text on the mechanism of mixed anhydride epimeriz
-
Kim, S., & Chang, H. (1985). "Reaction of diphenylphosphinic chloride with amino acids." Bulletin of the Korean Chemical Society.
- Kinetic data on the aminolysis rates of phosphinic intermedi
Sources
A Senior Application Scientist's Guide to Diphenylphosphinic Anhydride: Applications, Mechanistic Insights, and Comparative Performance in Synthesis
For the discerning researcher in organic synthesis, particularly those in drug development and peptide chemistry, the choice of a coupling reagent is a critical decision that dictates reaction efficiency, product purity, and the suppression of unwanted side reactions. Among the arsenal of available reagents, diphenylphosphinic anhydride and its derivatives have carved out a niche, offering a unique reactivity profile. This guide provides an in-depth technical review of this compound, moving beyond a simple cataloging of its uses to offer a critical comparison with contemporary alternatives, supported by mechanistic explanations and practical experimental protocols.
Introduction to this compound: A Phosphorus(V)-Based Reagent
This compound, with the chemical formula (Ph₂P(O))₂O, is a reactive phosphorus(V) compound. Its utility in organic synthesis primarily stems from its ability to act as a powerful dehydrating and activating agent. The phosphorus atoms are highly electrophilic, making them susceptible to nucleophilic attack by carboxylates, which initiates the activation process for amide and ester bond formation. Unlike many other coupling reagents, the byproducts derived from this compound are generally water-soluble, which can simplify purification procedures.
Core Application: Peptide Synthesis via Mixed Phosphinic-Carboxylic Anhydrides
A significant application of diphenylphosphinic chemistry lies in the realm of peptide synthesis, where it facilitates the formation of amide bonds. The process typically involves the in situ formation of a mixed diphenylphosphinic carboxylic anhydride from an N-protected amino acid and a diphenylphosphinic halide (like diphenylphosphinic chloride, Ph₂P(O)Cl), which then reacts with the amino group of another amino acid or peptide fragment.
Mechanism of Action in Peptide Coupling
The activation of a carboxylic acid with a diphenylphosphinic halide proceeds through a well-established mechanism involving the formation of a mixed anhydride intermediate. This intermediate is highly reactive towards nucleophilic attack by an amine.
The key steps are:
-
Formation of the Mixed Anhydride: The carboxylate anion of the N-protected amino acid attacks the electrophilic phosphorus atom of the diphenylphosphinic halide, displacing the halide ion to form the reactive mixed diphenylphosphinic carboxylic anhydride.
-
Nucleophilic Attack by the Amine: The amino group of the second amino acid attacks the activated carbonyl carbon of the mixed anhydride.
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the desired peptide bond and diphenylphosphinate as a leaving group.
The Modern Peptide Chemist's Dilemma: A Head-to-Head Comparison of Diphenylphosphinic Anhydride and HATU in Amide Bond Formation
In the intricate world of peptide synthesis and drug development, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the vast arsenal of available reagents, two distinct classes have carved out significant roles: the venerable phosphinic anhydrides and the high-performance uronium/aminium salts. This guide provides a deep, head-to-head comparison of a representative from each class: Diphenylphosphinic Anhydride (DPPA), a classic reagent generated in situ, and HATU, a modern cornerstone of peptide chemistry.
This analysis moves beyond a simple cataloging of features to offer field-proven insights into the causality behind experimental choices, empowering researchers to select the optimal reagent for their specific synthetic challenge.
At a Glance: Key Performance Attributes
| Feature | This compound (DPPA) | HATU |
| Reagent Class | Phosphinic Anhydride | Guanidinium/Aminium Salt |
| Activation Intermediate | Mixed Phosphinic-Carboxylic Anhydride | OAt-Active Ester |
| Relative Reactivity | Moderate to High | Very High |
| Racemization Suppression | Generally Good | Excellent |
| Key Side Reactions | Potential for urethane formation (with certain protecting groups) | Guanidinylation of the N-terminus |
| Byproducts | Diphenylphosphinic acid | Tetramethylurea, HOAt |
| Handling & Stability | DPPA is generated in situ from Diphenylphosphinic chloride, which is a liquid sensitive to moisture. | Crystalline solid, stable but hygroscopic. |
The Underlying Chemistry: A Tale of Two Mechanisms
The divergent performance of DPPA and HATU is rooted in their distinct mechanisms of carboxylic acid activation. Understanding these pathways is fundamental to appreciating their respective strengths and limitations.
This compound: The Mixed Anhydride Pathway
This compound (DPPA) is typically generated in situ from diphenylphosphinic chloride and a carboxylate in the presence of a base. This forms a mixed phosphinic-carboxylic anhydride, a highly activated intermediate primed for nucleophilic attack by an amine.
The reaction proceeds as follows:
-
Anhydride Formation: The carboxyl group of the N-protected amino acid reacts with diphenylphosphinic chloride to form the mixed anhydride.
-
Aminolysis: The amine component attacks the carbonyl carbon of the activated amino acid, leading to the formation of the peptide bond and releasing diphenylphosphinic acid as a byproduct.[1]
This method offers a high degree of regioselectivity in the aminolysis step.[1]
Reaction Mechanism: this compound
Caption: DPPA mechanism via a mixed anhydride intermediate.
HATU: The OAt-Active Ester Pathway
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent that operates through a more sophisticated mechanism.[2]
The key steps, facilitated by a non-nucleophilic base like DIPEA, are:
-
Initial Activation: The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[3]
-
Formation of the Active Ester: The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly attacks the isouronium salt, generating a highly reactive OAt-active ester and tetramethylurea.[3]
-
Aminolysis: The amine attacks the active ester to form the peptide bond. The 7-aza group in the benzotriazole ring of HOAt provides anchimeric assistance, stabilizing the transition state and accelerating the reaction while effectively suppressing racemization.
Caption: General workflow for a HATU coupling cycle in SPPS.
Conclusion: Selecting the Right Tool for the Job
Both this compound and HATU are effective reagents for amide bond formation, but they are not interchangeable. The choice between them should be a considered decision based on the specific demands of the synthesis.
Choose this compound when:
-
Cost is a significant consideration.
-
Working with substrates where guanidinylation is a known issue.
-
A classic, well-established mixed anhydride method is preferred.
Choose HATU when:
-
Synthesizing peptides containing racemization-prone amino acids.
-
Rapid reaction times and high efficiency are paramount.
-
Working with sterically hindered amino acids or difficult couplings.
-
The risk of guanidinylation can be effectively managed through stoichiometry control.
Ultimately, the Senior Application Scientist must weigh the high reactivity and superior racemization suppression of HATU against the cost-effectiveness and different side-reaction profile of the DPPA method. By understanding the fundamental mechanisms and practical considerations outlined in this guide, researchers can make informed decisions to drive their peptide synthesis and drug development programs toward success.
References
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry. Retrieved from [Link]
- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). Mixed carbonic anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Journal of the American Chemical Society, 89(19), 5012–5017.
- Jackson, A. G., Kenner, G. W., Moore, G. A., Ramage, R., & Thorpe, W. D. (1976). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1441-1445.
-
HATU. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). Organic Process Research & Development. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Iris Biotech. Retrieved from [Link]
-
Scalable Synthesis of O-(tert-Butoxycarbonyl)hydroxylamine. (2018). Organic Syntheses. Retrieved from [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
